Anilofos
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQDBZGWYSEGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058149 | |
| Record name | Anilofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64249-01-0 | |
| Record name | Anilofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilofos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Anilofos in Plants
Abstract
Anilofos is an organophosphate herbicide widely utilized for the pre-emergence and early post-emergence control of annual grasses and sedges. Its herbicidal activity stems from a multifaceted mechanism of action, primarily centered on the disruption of lipid biosynthesis, which leads to a cascade of secondary effects culminating in cell death. This technical guide provides a detailed examination of the molecular and physiological processes affected by this compound in susceptible plants. It consolidates quantitative data, outlines key experimental protocols for mechanism-of-action studies, and visualizes the involved pathways and workflows to offer a comprehensive resource for researchers in herbicide science and plant biology.
Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), a category of herbicides that act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This is the primary and most critical mode of action responsible for its herbicidal effects.
The Role of VLCFAs in Plants
VLCFAs are fatty acids with chain lengths of 20 carbons or more, synthesized in the endoplasmic reticulum from a C18-CoA precursor.[3][4] They are indispensable for plant survival, serving as essential precursors for several vital components:
-
Cuticular Waxes: Form the protective outer layer on the epidermis, preventing water loss and protecting against environmental stressors.
-
Suberin: A key component of the Casparian strip in roots, regulating water and nutrient uptake.
-
Sphingolipids and Phospholipids: Critical structural components of cellular membranes, including the plasma membrane and endomembranes, influencing membrane fluidity and integrity.[5]
Molecular Target: VLCFA Elongase Complex
The synthesis of VLCFAs is carried out by a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes a four-step cycle to add two-carbon units to a growing acyl-CoA chain. The first and rate-limiting step is the condensation of malonyl-CoA with an acyl-CoA primer, a reaction catalyzed by 3-ketoacyl-CoA synthase (KCS) .
Biochemical studies on herbicides with the same mode of action, such as chloroacetamides, have confirmed that their molecular target is the KCS enzyme. This compound, sharing this classification, acts by inhibiting KCS activity. This blockage halts the entire VLCFA elongation pathway, leading to a rapid depletion of VLCFAs. The consequence is a failure to produce the necessary lipids for new cell membrane formation and cuticle development, which is particularly devastating for the rapidly dividing and growing cells in the meristematic tissues of emerging seedlings. This directly results in the hallmark symptoms of this compound injury: severe inhibition of cell division and elongation, leading to stunted growth and eventual seedling death.
Secondary Mechanism: Induction of Oxidative Stress
The disruption of critical metabolic pathways by a herbicide invariably leads to secondary stress responses. In the case of this compound, the inhibition of lipid synthesis induces a state of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).
ROS Production and Lipid Peroxidation
ROS, such as singlet oxygen, superoxide radicals, and hydrogen peroxide, are highly reactive molecules that can damage cellular components. While the precise link between VLCFA inhibition and ROS production is not fully elucidated, it is a common downstream effect of metabolic disruption. This increase in ROS overwhelms the plant's antioxidant defense system, leading to widespread cellular damage.
A primary target of ROS is the polyunsaturated fatty acids within cell membranes, initiating a damaging chain reaction known as lipid peroxidation . This process degrades lipids, compromising membrane integrity and function, which exacerbates the cellular damage initiated by the primary mechanism. A key indicator and byproduct of lipid peroxidation is malondialdehyde (MDA) , the accumulation of which serves as a reliable biomarker for oxidative stress. Studies on cyanobacteria exposed to this compound have demonstrated a significant increase in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), confirming the induction of an oxidative stress response.
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the effects of this compound on plants and related organisms.
| Parameter Measured | Organism/System | Concentration / Dose | Result |
| Root Growth Inhibition (EC₅₀) | Allium cepa (Onion) | ~50 ppm | Concentration that retards 50% of root growth. |
| Mitotic Index | Allium cepa (Onion) | 25 - 100 ppm | Significant, dose-dependent decrease in the rate of cell division. |
| Chlorophyll a Content | Synechocystis sp. | 20 mg L⁻¹ | 60% decrease compared to control. |
| Carotenoid Content | Synechocystis sp. | 20 mg L⁻¹ | 89% decrease compared to control. |
| Phycocyanin Content | Synechocystis sp. | 20 mg L⁻¹ | 96% decrease compared to control. |
| Antioxidant Enzyme Activity (SOD, CAT, POD) | Synechocystis sp. | 20 mg L⁻¹ | 1.04 to 1.80-fold increase in activity compared to control. |
| Weed Control Efficacy | Field Trial (Barnyardgrass) | 1.2 L/ha | 92% control of barnyardgrass at 30 days post-application. |
Key Experimental Protocols
Protocol 1: In Vivo Cytotoxicity Assessment using the Allium cepa Mitotic Index Assay
This assay provides a macroscopic (root growth) and microscopic (cell division) assessment of this compound's cytotoxic effects.
1. Bulb Preparation:
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Select healthy, uniform-sized onion bulbs (Allium cepa), removing any dry outer scales.
-
Place the bulbs in beakers filled with tap water for 24-48 hours to initiate root growth.
2. Herbicide Exposure:
-
Prepare a stock solution of this compound and create a dilution series (e.g., 10, 25, 50, 100 ppm). Use distilled water as a negative control and a known mutagen (e.g., methyl methane sulfonate, 10 ppm) as a positive control.
-
Once roots are 1-2 cm long, transfer sets of 3-5 bulbs into beakers containing the respective test solutions.
-
Expose the roots for a defined period, typically 24 to 72 hours, under controlled laboratory conditions.
3. Root Growth Measurement:
-
After the exposure period, measure the length of the longest roots for each bulb. Calculate the average root length for each concentration.
-
Determine the EC₅₀ value, which is the concentration that causes a 50% reduction in root growth compared to the negative control.
4. Microscopic Analysis:
-
Excise the terminal 2-3 mm of several root tips from each bulb.
-
Fix the root tips immediately in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 12-24 hours.
-
Hydrolyze the fixed roots in 1N HCl at 60°C for 5-10 minutes.
-
Stain the meristematic region with a suitable chromosome stain (e.g., 2% aceto-orcein or Schiff's reagent).
-
Gently squash the stained tip on a microscope slide in a drop of 45% acetic acid and cover with a coverslip.
-
Observe under a light microscope. Score at least 1000 total cells per treatment group, categorizing each cell as either in interphase or a phase of mitosis (prophase, metaphase, anaphase, telophase).
-
Calculate the Mitotic Index (MI): MI (%) = (Total number of dividing cells / Total number of cells scored) x 100.
-
Additionally, score cells in anaphase and telophase for chromosomal aberrations (e.g., bridges, laggards, stickiness).
Protocol 2: In Vitro Assessment of VLCFA Elongase Inhibition using a Yeast Expression System
This advanced protocol directly assesses the effect of this compound on its specific enzyme target, KCS.
1. Yeast Strain and Vector Preparation:
-
Obtain a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
-
Clone the coding sequence of a plant KCS gene (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES2) that allows for inducible expression (e.g., via galactose).
2. Yeast Transformation and Culture:
-
Transform the yeast strain with the KCS-containing vector. Select for successful transformants on appropriate minimal medium agar plates.
-
Grow a liquid culture of the transformed yeast in a medium containing a non-inducing carbon source (e.g., glucose).
3. Induction and Herbicide Treatment:
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Induce the expression of the plant KCS enzyme by transferring the yeast cells to a medium containing the inducing agent (e.g., galactose).
-
Simultaneously, add this compound at a desired test concentration (e.g., 100 µM) to the induced culture. Include a control culture with the inducer but without the herbicide.
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Incubate for 18-24 hours to allow for enzyme expression and VLCFA production.
4. Fatty Acid Analysis:
-
Harvest and freeze-dry the yeast cells.
-
Perform fatty acid methyl ester (FAME) derivatization on the total lipids extracted from the yeast.
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Analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).
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Compare the fatty acid profiles of the this compound-treated sample and the untreated control. Inhibition is confirmed by a significant reduction or absence of specific VLCFA peaks (e.g., C20, C22, C24) in the treated sample that are present in the control.
Protocol 3: Quantification of Lipid Peroxidation via TBARS Assay
This biochemical assay measures MDA, a key indicator of oxidative stress.
1. Sample Preparation:
-
Treat susceptible plant seedlings (e.g., barnyardgrass) with this compound at a herbicidal concentration. Include an untreated control group.
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After a set time (e.g., 24, 48, 72 hours), harvest 0.1-0.5 g of leaf tissue.
2. Homogenization and Extraction:
-
Homogenize the tissue in a mortar and pestle on ice with a 0.1% trichloroacetic acid (TCA) solution.
-
Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.
3. Reaction with Thiobarbituric Acid (TBA):
-
Mix an aliquot of the supernatant with a solution containing 20% TCA and 0.5% TBA.
-
Heat the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction tubes on ice to stop the reaction.
4. Spectrophotometric Measurement:
-
Centrifuge the samples again to pellet any precipitate.
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Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (to correct for non-specific turbidity).
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Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). The result is typically expressed as nmol MDA per gram of fresh weight.
Integrated Experimental Workflow
The characterization of a herbicide's mechanism of action follows a logical progression from whole-organism effects to specific molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Physical Properties of Anilofos
Anilofos is an organophosphate, anilide herbicide used for pre- and early post-emergence control of annual grassy weeds and sedges, particularly in transplanted rice crops.[1][2] Its efficacy as a selective herbicide is rooted in its specific chemical and physical properties, which dictate its environmental fate, mode of action, and interaction with biological systems. This guide provides a detailed overview of these properties for researchers and scientists in drug development and crop protection.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various environmental and biological matrices.
| Property | Value | Reference(s) |
| IUPAC Name | S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate | [1] |
| CAS Number | 64249-01-0 | [1] |
| Chemical Formula | C₁₃H₁₉ClNO₃PS₂ | [1] |
| Molar Mass | 367.84 g·mol⁻¹ | |
| Appearance | White-to-brown solid; Colorless crystals | |
| Density | 1.322 g/cm³ | |
| Melting Point | 51 °C (124 °F; 324 K) | |
| Boiling Point | 444 °C (831 °F; 717 K) | |
| Vapor Pressure | 2.2 mPa at 20 °C | |
| Water Solubility | 9.4 mg/L at 20 °C | |
| Solubility in Organic Solvents | Acetone: >700 g/L Chloroform: >700 g/L Toluene: >700 g/L Hexane: 7.4 g/L Ethanol, Ethyl Acetate: 53 g/L | |
| Log P (Octanol-Water Partition Coefficient) | 3.81 | |
| Flash Point | 221 °C (430 °F) |
Mechanism of Action: Inhibition of Cell Division
This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). This inhibition primarily affects the meristematic tissues in weeds, which are regions of active cell division and growth. By disrupting VLCFA synthesis, this compound interferes with cell division and elongation, leading to stunted growth, discoloration, and eventual death of the susceptible weeds. It is absorbed mainly through the roots and, to a lesser extent, through emerging shoots and leaves.
Caption: Mechanism of action of this compound in susceptible weeds.
Experimental Protocols
Detailed experimental methodologies are critical for the accurate determination of the physicochemical properties of compounds like this compound. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed.
1. Determination of Melting Point (OECD Guideline 102)
This method determines the temperature at which a substance transitions from a solid to a liquid state.
-
Apparatus: A capillary tube melting point apparatus.
-
Procedure:
-
A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of about 3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the substance is completely melted.
-
2. Determination of Water Solubility (OECD Guideline 105 - Flask Method)
This protocol measures the saturation mass concentration of a substance in water at a given temperature.
-
Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).
-
The solution is centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique. This value represents the water solubility.
-
3. Determination of n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 107 - Shake Flask Method)
The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrumentation (e.g., HPLC or GC).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The solution is placed in a separatory funnel with the other (immiscible) solvent. The volume ratio is adjusted based on the expected Log P.
-
The funnel is shaken until equilibrium is established.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and water phases is measured.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of this value.
-
Caption: Experimental workflow for determining Log P.
Environmental Fate and Behavior
The physicochemical properties of this compound directly influence its behavior in the environment. Its low water solubility and high Log P value suggest it will have a strong affinity for soil organic matter and lipids in organisms.
-
Persistence: this compound is moderately persistent in soil, with a reported half-life of about 38 days. In flooded soil conditions, typical of rice paddies, its dissipation is faster, with a half-life of 5 to 25 days.
-
Mobility: Due to its strong adsorption to soil particles, this compound shows no significant tendency for leaching into groundwater.
-
Bioaccumulation: The high lipophilicity (indicated by Log P of 3.81) suggests a potential for bioaccumulation; however, reports indicate it does not significantly bioaccumulate in soil.
Caption: Relationship between properties and environmental fate.
References
Anilofos: A Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilofos is a selective pre- and early post-emergence organophosphate herbicide.[1] It is primarily utilized in rice cultivation to control a variety of annual grasses and sedges.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of this compound, including detailed experimental protocols and quantitative data.
Chemical Structure
This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate, is an organophosphorus compound.[2]
Chemical Formula: C₁₃H₁₉ClNO₃PS₂[3][4]
Molecular Weight: 367.84 g·mol⁻¹
CAS Number: 64249-01-0
IUPAC Name: S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate
The structure of this compound incorporates a phosphorodithioate group attached to an N-isopropyl acetanilide moiety, with a chlorine atom substituted on the phenyl ring.
Synthesis Pathway
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The core of the synthesis involves the condensation of two key intermediates: 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and a salt of O,O-dimethyl phosphorodithioic acid.
The overall synthesis can be broken down into the following key steps:
-
Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.
-
Preparation of O,O-dimethyl phosphorodithioic acid salt: This reagent is typically prepared by the reaction of phosphorus pentasulfide with methanol, followed by neutralization to form a salt (e.g., ammonium, sodium, or potassium salt).
-
Condensation Reaction: The final step involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with the O,O-dimethyl phosphorodithioic acid salt. This reaction is often facilitated by a phase-transfer catalyst in an aqueous medium.
Below is a diagram illustrating the synthesis pathway of this compound.
Caption: Synthesis pathway of this compound from its precursors.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on a patented method.
Reaction: Condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and Ammonium O,O-dimethyl phosphorodithioate.
Materials:
-
2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide
-
Ammonium O,O-dimethyl phosphorodithioate
-
Tetrabutylammonium chloride (Phase-transfer catalyst)
-
Water
Procedure:
-
To a solution of 100 grams (0.55 mole) of Ammonium O,O-dimethyl phosphorodithioate in 200 ml of water, add 124 grams (0.5 mole) of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.
-
Add 0.2 grams of tetrabutylammonium chloride to the mixture.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is less than 0.5%.
-
After the reaction is complete, slowly cool the mixture to 5°C over approximately 2 hours and maintain at this temperature for 1 hour to ensure complete precipitation of the product.
-
Filter the solid product and wash the filter cake twice with 300 ml of water.
-
Dry the product in an oven at a temperature below 50°C to obtain this compound.
Data Presentation
The following table summarizes the quantitative data from the experimental protocol described above.
| Parameter | Value |
| Reactants | |
| 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide | 124 g (0.5 mole) |
| Ammonium O,O-dimethyl phosphorodithioate | 100 g (0.55 mole) |
| Catalyst | |
| Tetrabutylammonium chloride | 0.2 g |
| Solvent | |
| Water | 200 ml |
| Reaction Conditions | |
| Temperature | 50 °C |
| Reaction Time | 5 hours |
| Product | |
| This compound (Appearance) | White solid |
| This compound (Yield) | 167.4 g (85.8%) |
| This compound (Purity) | 94.3% |
| This compound (Melting Point) | 50-51 °C |
Mechanism of Action
This compound functions as a herbicide by inhibiting cell division and the synthesis of very long-chain fatty acids in target weeds. It is primarily absorbed through the roots of the plants.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and chemical properties of the herbicide this compound. The detailed synthesis pathway, experimental protocol, and quantitative data presented herein offer valuable information for researchers and professionals in the fields of agrochemical synthesis and development. The provided DOT script for the synthesis pathway allows for a clear visualization of the chemical transformations involved in the production of this compound.
References
- 1. CN103651543A - this compound emulsifiable powder - Google Patents [patents.google.com]
- 2. Buy 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (EVT-6745935) | 84012-61-3 [evitachem.com]
- 3. CN102260287B - Preparation method of herbicide this compound - Google Patents [patents.google.com]
- 4. CN109832296A - A kind of herbicidal composition containing this compound, cyhalofop-butyl and pyraclonil - Google Patents [patents.google.com]
In-Depth Technical Guide: Toxicological Profile of Anilofos on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anilofos, an organophosphate herbicide, is primarily used for pre- and early post-emergence control of annual grasses and sedges in rice cultivation. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both target and non-target organisms. This in-depth technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, including aquatic life, terrestrial invertebrates, avian species, and soil microorganisms. The guide synthesizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key pathways and workflows to support researchers and scientists in understanding the environmental impact of this herbicide.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphorus compounds, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase crucial for the termination of nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for preventing the continuous stimulation of nerve and muscle fibers.
The inhibitory action of this compound involves the phosphorylation of a highly reactive serine residue within the catalytic triad (Ser/His/Glu) of the AChE active site. This forms a stable, covalent adduct between the organophosphate and the enzyme. This phosphorylation effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors can cause a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death, depending on the dose and the organism's sensitivity.
dot
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Toxicological Profile on Non-Target Organisms
The following sections summarize the available quantitative data on the toxicity of this compound to various non-target organisms.
Aquatic Organisms
This compound is classified as moderately toxic to fish and aquatic invertebrates.
| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | > 100 | 96 hours | [1] |
| Cyprinus carpio (Common Carp) | 96-h LC50 | 2.8 | 96 hours | [1] |
| Daphnia magna (Water Flea) | 48-h EC50 | 4.8 | 48 hours | [1] |
| Scenedesmus subspicatus (Green Algae) | 72-h EC50 | 0.53 | 72 hours | [1] |
| Synechocystis sp. | Tolerance | up to 25 | - | [2] |
Terrestrial Invertebrates
This compound is considered moderately toxic to honeybees.
| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |
| Contact | 48-h LD50 | 5.9 | |
| Oral | 48-h LD50 | 1.1 |
| Endpoint | Value (mg/kg soil) | Exposure Time | Reference |
| 14-d LC50 | > 1000 | 14 days |
Avian Species
This compound is considered to be less toxic to birds compared to other non-target organisms.
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | > 2250 | |
| Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | > 4640 |
Soil Microorganisms
The impact of this compound on soil microbial communities appears to be complex. While some studies indicate a stimulatory effect on certain beneficial bacteria at recommended application rates, other research suggests a potential for inhibitory effects on overall microbial activity, particularly at higher concentrations.
-
Nitrogen-Fixing Bacteria: Application of this compound at recommended rates has been shown to stimulate the growth and activity of aerobic non-symbiotic nitrogen-fixing bacteria, leading to an increased availability of nitrogen in the soil.
-
Phosphate Solubilizing Microorganisms: The proliferation and activities of phosphate solubilizing microorganisms have also been reported to be augmented by this compound application.
-
Soil Dehydrogenase Activity: Dehydrogenase activity is a key indicator of overall microbial activity in soil. While direct studies on this compound are limited, other organophosphates have been shown to have an inhibitory effect on soil dehydrogenase activity, with the extent of inhibition dependent on the pesticide dose and soil type.
-
Cyanobacteria: The cyanobacterium Synechocystis sp. has been shown to tolerate this compound up to a concentration of 25 mg/L. However, the herbicide caused a concentration-dependent decrease in growth and photosynthetic pigments.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on established protocols and OECD guidelines.
Acetylcholinesterase Activity Assay
This colorimetric method is used to determine the level of AChE inhibition in tissues of non-target organisms.
-
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (substrate)
-
Tissue homogenate (e.g., brain, muscle) or plasma sample
-
-
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
Add the sample (homogenate or plasma) to a cuvette containing phosphate buffer and DTNB solution.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Immediately measure the change in absorbance at 412 nm over a set period using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of color change.
-
dot
Caption: Workflow for Acetylcholinesterase Activity Assay.
Aquatic Toxicity Testing (Based on OECD Guidelines 202 & 203)
These protocols are used to determine the acute toxicity of substances to aquatic invertebrates and fish.
-
Test Organisms: Daphnia magna (less than 24 hours old) for OECD 202; Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) for OECD 203.
-
Principle: Organisms are exposed to a range of concentrations of the test substance for a defined period (48 hours for Daphnia, 96 hours for fish). The endpoint for Daphnia is immobilization, while for fish it is mortality.
-
Procedure (General):
-
Prepare a geometric series of at least five concentrations of the test substance in a suitable culture medium.
-
Randomly distribute the test organisms into replicate test vessels for each concentration and a control.
-
Maintain the test under controlled conditions of temperature, light, and pH.
-
Observe and record the number of immobilized daphnids or dead fish at specified intervals (e.g., 24 and 48 hours for Daphnia; 24, 48, 72, and 96 hours for fish).
-
Use statistical methods to calculate the EC50 (Daphnia) or LC50 (fish) values and their 95% confidence limits.
-
dot
Caption: General Workflow for Aquatic Toxicity Testing.
Terrestrial Toxicity Testing: Earthworm Acute Toxicity (Based on OECD Guideline 207)
This test determines the acute toxicity of chemicals to earthworms.
-
Test Organism: Eisenia fetida (adults).
-
Principle: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality and sublethal effects (e.g., weight loss) are recorded.
-
Procedure:
-
Prepare an artificial soil mix (e.g., sand, kaolin clay, sphagnum peat).
-
Thoroughly mix the test substance into the soil at a range of concentrations.
-
Introduce a defined number of adult earthworms into each test container.
-
Maintain the containers at a constant temperature and light cycle for 14 days.
-
Assess mortality at day 7 and day 14.
-
At the end of the test, record the weight of the surviving worms.
-
Calculate the LC50 and, if possible, the EC50 for weight reduction.
-
Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)
This test is designed to determine the acute oral toxicity of a substance to birds.
-
Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Principle: Birds are administered a single oral dose of the test substance. Mortality and clinical signs of toxicity are observed for at least 14 days.
-
Procedure:
-
Acclimatize birds to test conditions.
-
Administer the test substance via gavage at several dose levels.
-
Observe the birds frequently on the day of dosing and at least once daily thereafter for 14 days.
-
Record all mortalities and signs of toxicity.
-
Perform a gross necropsy on all birds.
-
Statistically determine the LD50 value.
-
Honeybee Acute Toxicity Tests (Based on OECD Guidelines 213 & 214)
These tests evaluate the acute oral and contact toxicity of chemicals to honeybees.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Principle:
-
Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.
-
Contact (OECD 214): A small droplet of the test substance in a suitable solvent is applied topically to the thorax of each bee.
-
-
Procedure (General):
-
Prepare a series of doses of the test substance.
-
For the oral test, incorporate the doses into a sucrose solution.
-
For the contact test, prepare solutions for topical application.
-
Expose groups of bees to each dose and a control.
-
Maintain the bees in cages under controlled conditions with access to a clean food source after the initial exposure.
-
Record mortality at specified intervals (e.g., 24 and 48 hours, with possible extension to 96 hours).
-
Calculate the LD50 for each exposure route.
-
dot
Caption: Workflow for Honeybee Acute Toxicity Testing.
Soil Dehydrogenase Activity Assay
This assay is used to assess the overall microbial activity in soil samples exposed to this compound.
-
Principle: Dehydrogenase enzymes, which are present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), a red-colored compound. The amount of TPF produced is proportional to the dehydrogenase activity and is measured spectrophotometrically.
-
Reagents:
-
Tris buffer
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Methanol or another suitable solvent for extraction
-
Soil sample
-
-
Procedure:
-
Incubate a known weight of soil with a TTC solution in a buffer.
-
After incubation in the dark, extract the TPF formed using a solvent like methanol.
-
Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).
-
Quantify the amount of TPF produced by comparing it to a standard curve.
-
Conclusion
The available data indicate that this compound poses a moderate risk to certain non-target aquatic and terrestrial organisms, particularly through its primary mode of action as an acetylcholinesterase inhibitor. While it appears to be less toxic to avian species and may even have some stimulatory effects on beneficial soil microorganisms at recommended application rates, its potential for broader impacts on soil health and aquatic ecosystems warrants careful consideration and further research. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to conduct further investigations into the ecotoxicological profile of this compound and to develop strategies for mitigating its environmental risks.
References
The Herbicidal Activity of Anilofos: A Technical Review
An in-depth guide for researchers and agricultural scientists on the mechanism, efficacy, and evaluation of the organophosphate herbicide, Anilofos.
Abstract
This compound is a selective, organophosphate herbicide primarily utilized for pre-emergence and early post-emergence control of annual grasses and sedges in transplanted rice cultivation. As a member of the Herbicide Resistance Action Committee (HRAC) Group 15 (legacy K3), its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This disruption leads to stunted growth, discoloration, and eventual death of target weeds. This technical guide provides a comprehensive review of the herbicidal activity of this compound, detailing its biochemical mechanism, summarizing quantitative efficacy data, outlining standardized experimental protocols for its evaluation, and discussing potential mechanisms of weed resistance.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound exerts its herbicidal effect by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. These molecules are essential precursors for a variety of vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are integral to cell membranes.[1]
The primary target of this compound and other Group 15 herbicides is the VLCFA elongase complex located in the endoplasmic reticulum. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the condensing enzyme β-ketoacyl-CoA synthase (KCS).[1] By inhibiting KCS, this compound prevents the addition of two-carbon units from malonyl-CoA to an acyl-CoA primer, thereby halting the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs, which disrupts the formation of new cell membranes and cuticle layers, ultimately inhibiting cell division and elongation in the meristematic tissues of emerging shoots and roots.[1]
Visually, this inhibition manifests in susceptible weeds as stunted growth, malformed emerging leaves, and a general failure to develop past the seedling stage.[1]
Quantitative Data on Herbicidal Efficacy
The efficacy of this compound is commonly evaluated in field trials, measuring its ability to reduce weed populations and, consequently, improve crop yield. Application rates typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). The following tables summarize data from field studies on its performance against common weeds in transplanted rice.
Table 1: Effect of this compound Application Rate on Weed Density in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Weed Density Reduction (%) | Source(s) |
| Echinochloa colona | 450 | ~85-90% | [2] |
| Echinochloa colona | 600 | >90% | |
| Mixed Annual Grasses | 450 | ~80-88% | |
| Mixed Sedges & Broadleaf Weeds | 600 | Significant Reduction |
Note: Efficacy can vary based on formulation (e.g., with or without emulsifier), soil type, moisture, and timing of application.
Table 2: Impact of this compound Treatment on Transplanted Rice Grain Yield
| Treatment | Application Rate (g a.i./ha) | Grain Yield ( kg/ha ) | % Increase Over Weedy Check | Source(s) |
| Weedy Check | 0 | ~2800 | - | |
| This compound 30% EC | 450 | ~4416 | ~58% | |
| This compound 30% GR (with emulsifier) | 450 | ~5500+ | ~96% | |
| This compound 30% GR (with emulsifier) | 600 | ~5761 | ~105% | |
| Weed-Free Check | - | ~4688 | ~67% |
Experimental Protocols
Evaluating the bio-efficacy of a herbicide like this compound requires standardized, replicable protocols. Below is a detailed methodology for a typical field trial.
Protocol: Field Efficacy and Crop Safety Trial for this compound in Transplanted Rice
-
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with at least three replications.
-
Plot Size: Minimum of 5m x 4m per treatment plot. Maintain buffer zones between plots to prevent spray drift.
-
-
Site Preparation and Crop Establishment:
-
Prepare the field according to standard local practices for transplanted rice (puddling, leveling).
-
Transplant healthy rice seedlings (e.g., 21-25 days old) at a standard spacing (e.g., 20cm x 15cm).
-
-
Treatment Preparation and Application:
-
Treatments: Include multiple rates of this compound (e.g., 300, 450, 600 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).
-
Herbicide Stock: Calculate the required amount of this compound formulation (e.g., 30% EC) based on the active ingredient concentration and plot size.
-
Application: Apply the herbicide treatments as a pre-emergence or early post-emergence spray, typically 3-5 days after transplanting (DAT). Use a calibrated knapsack sprayer fitted with a flat-fan nozzle, ensuring uniform coverage at a spray volume of approximately 300-500 L/ha. Maintain a shallow water level (2-3 cm) in the paddy during and after application.
-
-
Data Collection and Assessment:
-
Weed Density and Biomass: At key intervals (e.g., 20, 40, and 60 DAT), place a quadrat (e.g., 0.25 m²) randomly in three locations within each plot. Count the number of individual weeds by species and collect the above-ground parts. Dry the collected weed biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-100% scale, where 0 = no injury and 100 = complete crop death. Note any symptoms like stunting, chlorosis, or necrosis.
-
Yield Parameters: At harvest, collect grain from a net harvested area within each plot (e.g., the central 3m x 2m). Record grain yield and adjust for standard moisture content. Measure yield components like panicle length and 1000-grain weight.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of P=0.05 to compare treatment means.
-
Weed count data may require transformation (e.g., square root transformation) before analysis to meet the assumptions of ANOVA.
-
Potential for Weed Resistance
While no specific cases of resistance to this compound have been widely documented in the literature, the potential for resistance evolution exists for any herbicide. Weeds can develop resistance through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This occurs due to a mutation in the gene encoding the herbicide's target protein. For this compound, a mutation in the gene for the β-ketoacyl-CoA synthase (KCS) enzyme could alter the herbicide's binding site, reducing its inhibitory effect without compromising the enzyme's natural function. This is a common resistance mechanism for many herbicide classes.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly break down the herbicide into non-toxic compounds. Other NTSR mechanisms include reduced herbicide uptake or translocation within the plant.
To mitigate the risk of resistance, integrated weed management (IWM) strategies are crucial. These include rotating herbicides with different modes of action, using tank mixes, employing mechanical and cultural weed control methods, and maintaining a zero-tolerance policy for weed escapes.
References
Anilofos: An In-depth Technical Guide on its Mode of Action in Cell Division
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilofos, an organophosphate herbicide, is a potent inhibitor of cell division in target plant species. Its primary mode of action is the disruption of very long-chain fatty acid (VLCFA) synthesis, a critical process for various cellular functions, including membrane biogenesis and signal transduction. This inhibition leads to a cascade of downstream effects, culminating in mitotic arrest and chromosomal abnormalities, ultimately causing cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on cell division, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Chemical Properties of this compound
This compound is the common name for S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorodithioate. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₉ClNO₃PS₂ | [1][2] |
| Molecular Weight | 367.85 g/mol | [2][3] |
| CAS Number | 64249-01-0 | [1] |
| Appearance | White to brown solid | |
| Solubility in Water | 9.4 mg/L | |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, and toluene (>700 g/L) |
Primary Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis
This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, VLCFAs are essential components of various lipids, including cuticular waxes, suberin, and sphingolipids. These lipids play crucial roles in forming protective barriers, maintaining membrane integrity, and participating in signaling pathways that regulate cell growth and division.
The inhibition of VLCFA synthesis by this compound disrupts these vital functions, leading to the observed herbicidal effects. Specifically, the lack of VLCFAs impacts cell division through several interconnected mechanisms.
Impact on Cell Division: A Multi-faceted Disruption
The inhibition of VLCFA synthesis by this compound triggers a series of events that ultimately lead to the cessation of cell division and cell death.
Disruption of Membrane Biogenesis and Cytokinesis
VLCFAs are integral components of cellular membranes, including the plasma membrane and the endomembrane system. During cell division, particularly in plant cells, the formation of a new cell plate at the end of mitosis is a critical step that requires the delivery of membrane vesicles to the division plane. These vesicles fuse to form the new cell wall and plasma membranes separating the daughter cells.
The depletion of VLCFAs due to this compound action compromises the integrity and fluidity of these membranes, leading to improper vesicle trafficking and fusion during cytokinesis. This results in incomplete or defective cell plate formation, a hallmark of herbicides that inhibit VLCFA synthesis.
Alteration of Sphingolipid Metabolism and Cell Cycle Arrest
VLCFAs are essential precursors for the synthesis of sphingolipids, a class of lipids that are not only structural components of membranes but also act as signaling molecules. Ceramides, a central component of sphingolipids, and their derivatives are known to be involved in regulating cell cycle progression, differentiation, and apoptosis.
By inhibiting VLCFA synthesis, this compound alters the cellular pool of sphingolipids. This disruption in sphingolipid homeostasis can activate cell cycle checkpoints, leading to an arrest in the cell cycle, preventing the cell from proceeding through mitosis.
Induction of Chromosomal Aberrations
Studies on the cytogenetic effects of this compound have demonstrated its ability to induce various chromosomal abnormalities. These aberrations are a direct consequence of the disruption of the mitotic process. The improper formation of the mitotic spindle, chromosome segregation errors, and failed cytokinesis can all contribute to the formation of micronuclei, chromosome bridges, and fragmented chromosomes.
Quantitative Data on the Effects of this compound on Cell Division
The effects of this compound on cell division have been quantitatively assessed in various studies. The Allium cepa (onion) root tip assay is a widely used model system for evaluating the cytogenotoxicity of chemicals.
Inhibition of Mitotic Index
The mitotic index (MI), the ratio of dividing cells to the total number of cells, is a key indicator of cell proliferation. This compound has been shown to cause a dose-dependent decrease in the MI in Allium cepa root tip cells.
| This compound Concentration (ppm) | Mitotic Index (%) after 24h | Mitotic Index (%) after 48h | Mitotic Index (%) after 72h |
| 0 (Control) | 11.21 ± 0.85 | 10.87 ± 0.92 | 9.85 ± 0.76 |
| 25 | 8.45 ± 0.67 | 7.98 ± 0.54 | 7.12 ± 0.48 |
| 50 | 6.12 ± 0.49 | 5.54 ± 0.41 | 4.87 ± 0.39 |
| 100 | 4.32 ± 0.38 | 3.87 ± 0.31 | 3.21 ± 0.28 |
| Data adapted from the study by Özkara et al. (2015) on Allium cepa. |
Induction of Chromosomal Aberrations
This compound treatment leads to a significant increase in the frequency of chromosomal aberrations in a dose-dependent manner.
| This compound Concentration (ppm) | Percentage of Aberrant Cells after 24h | Percentage of Aberrant Cells after 48h | Percentage of Aberrant Cells after 72h |
| 0 (Control) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 |
| 25 | 4.8 ± 0.9 | 6.2 ± 1.1 | 7.5 ± 1.3 |
| 50 | 8.9 ± 1.5 | 11.4 ± 1.8 | 13.8 ± 2.1 |
| 100 | 15.6 ± 2.3 | 18.9 ± 2.7 | 22.4 ± 3.2 |
| Data adapted from the study by Özkara et al. (2015) on Allium cepa. |
Types of observed chromosomal aberrations include sticky chromosomes, c-mitosis, chromosome bridges, and micronuclei.
EC₅₀ Value
The half maximal effective concentration (EC₅₀) for the inhibition of root growth in Allium cepa has been determined to be approximately 50 ppm.
Experimental Protocols
Allium cepa Root Tip Assay for Cytotoxicity
This protocol is based on the methodology described in studies evaluating the genotoxicity of herbicides.
Materials:
-
Healthy onion bulbs (Allium cepa) of uniform size.
-
This compound stock solution and desired dilutions (e.g., 25, 50, 100 ppm).
-
Distilled water (negative control).
-
Maleic hydrazide solution (positive control).
-
Glass beakers or vials.
-
Farmer's fixative (Ethanol: Acetic Acid, 3:1 v/v).
-
1N HCl.
-
2% Aceto-orcein stain.
-
Microscope slides and coverslips.
-
Light microscope.
Procedure:
-
Remove the outer dry scales of the onion bulbs and place them in beakers filled with distilled water for 24-48 hours to allow root growth.
-
Once the roots reach a length of 2-3 cm, transfer the bulbs to beakers containing the different concentrations of this compound, the negative control, and the positive control.
-
Expose the roots to the treatments for a specific duration (e.g., 24, 48, 72 hours).
-
After the treatment period, carefully excise the root tips (2-3 mm) and fix them in Farmer's fixative for 24 hours.
-
Wash the fixed root tips with distilled water.
-
Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.
-
Wash the hydrolyzed root tips with distilled water.
-
Stain the root tips with 2% aceto-orcein stain for 1-2 hours.
-
Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.
-
Observe the slides under a light microscope at high magnification (400x or 1000x).
-
Score at least 1000 cells per slide to determine the mitotic index and the frequency of chromosomal aberrations.
Visualizing the Mode of Action
Signaling Pathway of this compound-Induced Cell Division Inhibition
References
The History and Development of Anilofos: An In-depth Technical Guide
Anilofos , an organophosphate herbicide, emerged in the agricultural landscape around 1980.[1] It has since become a significant tool for weed management, particularly in rice cultivation in countries like India. This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction and Historical Development
This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate, is a selective herbicide used for pre- and early post-emergence control of annual grasses and sedges.[1][2] Its development can be traced back to patents such as BR7804448 and DE2604225.[2] Primarily used in transplanted rice, it has been marketed under various trade names including Arrozin, Ricozin, Aniloguard, and Shoot.[1] In India, its application rates are typically between 300 to 350 grams of active ingredient per hectare.
Chemical and Physical Properties
This compound is a white-to-brown solid with a molar mass of 367.84 g·mol−1. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C13H19ClNO3PS2 | |
| Molar Mass | 367.84 g·mol−1 | |
| Melting Point | 51 °C | |
| Boiling Point | 444 °C | |
| Solubility in water | 9.4 mg/L | |
| Vapor Pressure | 2.2 mPa |
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
This compound is classified under the K3 group of herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts cell division and elongation, primarily in the meristematic tissues of weeds. The herbicide is absorbed through the roots and, to a lesser extent, through emerging shoots and young leaves.
The biochemical pathway of VLCFA synthesis in plants is a multi-step process occurring in the endoplasmic reticulum. It involves a complex of enzymes that sequentially add two-carbon units to a fatty acid chain. This compound specifically targets and inhibits one of the key enzymes in this pathway, leading to the cessation of weed growth and eventual death.
Chemical Synthesis
The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with an O,O-dimethyldithiophosphoric acid salt. A detailed experimental protocol based on patent literature is provided below.
References
Methodological & Application
Application Notes: Analytical Methods for the Detection of Anilofos in Water Samples
Introduction
Anilofos is an organophosphate herbicide widely used in agriculture for the pre-emergence and early post-emergence control of annual grass weeds and sedges, particularly in rice cultivation[1][2]. Due to its potential for runoff from agricultural fields into water bodies, sensitive and reliable analytical methods are required to monitor its presence in environmental water samples. These application notes provide detailed protocols for the detection and quantification of this compound in water using Solid-Phase Extraction (SPE) followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Analysis of this compound by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This method is suitable for the selective detection of this compound, as the Nitrogen-Phosphorus Detector (NPD) is highly sensitive to phosphorus-containing compounds. The protocol involves sample pre-concentration using Solid-Phase Extraction (SPE).
Experimental Protocol: SPE and GC-NPD
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate this compound from the water matrix and remove interfering substances.
-
Materials:
-
SPE Cartridges: Polymeric reverse-phase cartridges (e.g., HyperSep™ Retain PEP) or C18.
-
Reagents: Methanol (HPLC grade), Ethyl Acetate, Dichloromethane, Sodium Chloride (NaCl), Deionized Water.
-
Apparatus: SPE manifold, vacuum pump, nitrogen evaporator.
-
-
Procedure:
-
Sample Pre-treatment: To a 500 mL water sample, add 5 g of NaCl to increase the ionic strength, which can enhance the recovery of certain organophosphorus pesticides by reducing their solubility in water[3][4].
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol followed by 5 mL of deionized water through the cartridge[5]. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly under vacuum for at least 10-20 minutes to remove residual water.
-
Elution: Elute the trapped this compound from the cartridge using a mixture of ethyl acetate and dichloromethane. A common procedure involves passing 4 mL of ethyl acetate followed by another 4 mL of ethyl acetate and finally 2 mL of dichloromethane through the cartridge. Collect the eluate.
-
Concentration: Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 30-40°C. The final extract is now ready for GC-NPD analysis.
-
2. Instrumental Analysis: GC-NPD
-
Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
GC Conditions:
-
Column: TG-1701 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium or Nitrogen, constant flow.
-
Oven Temperature Program: 80°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 0 min), then ramp at 5°C/min to the final temperature.
-
Detector: NPD, 300°C.
-
Injection Volume: 1 µL.
-
Workflow for GC-NPD Analysis
References
Application Note: Quantification of Anilofos Residues in Soil by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Anilofos, a widely used herbicide, in soil samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methodology includes procedures for soil sample collection, extraction of this compound residues, and subsequent quantification by HPLC with UV detection. This method is demonstrated to be a reliable and sensitive approach for monitoring this compound persistence in soil, a critical aspect of environmental safety assessment.
Introduction
This compound, an organophosphate herbicide, is extensively used in agriculture, particularly in rice cultivation, to control annual grasses and broad-leaved weeds.[1] However, its persistence in the soil can lead to environmental contamination and potential risks to non-target organisms and human health.[2] Therefore, the development of robust and sensitive analytical methods for monitoring this compound residues in soil is of paramount importance. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of pesticide residues.[1][3] This application note details a validated HPLC-based method for the determination of this compound residues in soil samples.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Acetone (pesticide residue grade)
-
Dichloromethane
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Syringe filters (0.22 μm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges
-
Standard laboratory glassware
Sample Preparation and Extraction
-
Soil Sampling : Collect soil samples from the top 0-20 cm layer of the field. Air-dry the samples in the shade, and pass them through a 2 mm sieve to remove stones and plant debris.
-
Extraction :
-
Weigh 50 g of the prepared soil sample into a conical flask.
-
Add 100 mL of acetonitrile.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Decant the supernatant and collect it.
-
Repeat the extraction process twice with fresh acetonitrile.
-
Pool the supernatants.
-
-
Clean-up :
-
Concentrate the pooled extract to near dryness using a rotary evaporator at 40°C.
-
Dissolve the residue in 5 mL of dichloromethane.
-
Pass the extract through a glass column containing anhydrous sodium sulfate to remove moisture.
-
For further purification, employ a Solid-Phase Extraction (SPE) step using a C18 cartridge.
-
Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 50:50 v/v).
-
Elute the this compound residues with 5 mL of acetonitrile.
-
-
Final Preparation :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the final solution through a 0.22 μm syringe filter before injection into the HPLC system.
-
HPLC-UV Analysis
-
HPLC System : An HPLC system equipped with a UV detector.
-
Column : C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile and water, potentially with the addition of phosphoric acid to improve peak shape. A common starting ratio is 70:30 (v/v) acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 20 µL.
-
Quantification : Create a calibration curve by injecting standard solutions of this compound at different concentrations. The concentration of this compound in the soil samples is determined by comparing the peak area with the calibration curve.
Data Presentation
The performance of the HPLC method for this compound quantification was validated. The key validation parameters are summarized in the table below.
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 5.0 µg/mL | |
| Limit of Detection (LOD) | 0.003 µg/mL | |
| Limit of Quantification (LOQ) | 0.007 µg/g (for soil) | |
| Recovery | 85 - 95% | |
| Precision (RSD) | < 5% |
Visualizations
Caption: Experimental workflow for this compound residue analysis in soil.
Caption: Principle of HPLC quantification.
Results and Discussion
The described analytical method provides excellent linearity for this compound in the concentration range of 0.1 to 5.0 µg/mL. The low limit of detection (LOD) of 0.003 µg/mL and limit of quantification (LOQ) of 0.007 µg/g demonstrate the high sensitivity of this method for detecting trace amounts of this compound in soil. The recovery rates of 85-95% indicate the efficiency of the extraction and clean-up procedures. A low relative standard deviation (RSD) of less than 5% highlights the high precision and reproducibility of the method.
The dissipation of this compound from soil has been shown to follow pseudo-first-order kinetics. In field studies, the half-life of this compound in soil was determined to be between 13 and 15.5 days, depending on the application rate. Residues of this compound in soil were detectable up to 45 to 75 days after application, but no residues were observed at the time of harvest.
Conclusion
The HPLC-based method detailed in this application note is a robust, sensitive, and reliable technique for the quantification of this compound residues in soil. The protocol provides a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis. The validation data confirms that this method meets the requirements for accurate and precise determination of this compound, making it a valuable tool for ensuring environmental and food safety.
References
Application Note: Gas Chromatography Method for the Analysis of Anilofos
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anilofos is a selective organophosphate herbicide widely used in agriculture for pre- and post-emergence control of annual grasses and sedges in rice crops. Due to its potential toxicity and the need to comply with regulatory limits, a reliable and robust analytical method for its quantification in environmental and food matrices is essential.[1][2] Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.[1] This application note details a comprehensive protocol for the determination of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).
Principle of the Method
Gas chromatography separates chemical compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1] A sample containing this compound is vaporized in a heated injector and carried by an inert gas (mobile phase) through the analytical column. The separation occurs based on the analyte's boiling point and affinity for the stationary phase. After separation, the compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte, allowing for accurate quantification.
Instrumentation and Materials
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A fused-silica capillary column, such as a TraceGOLD TG-5MS (or equivalent 5% Phenyl Polysiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Zero Air (FID).
-
Reagents: Acetone, Acetonitrile, n-Hexane (all pesticide residue grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
Standards: Certified reference standard of this compound (≥98% purity).
-
Sample Preparation Equipment: Homogenizer (e.g., Geno/Grinder®), centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, 50 mL polypropylene centrifuge tubes.
Experimental Protocols
Protocol 1: Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. This stock solution should be stored at -18°C.
-
Intermediate Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetone.
-
Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL) by serial dilution of the intermediate standard solution with acetone. These standards are used to generate the calibration curve.
Protocol 2: Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for extracting pesticide residues from food and environmental matrices.
-
Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of deionized water before proceeding.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
-
Salting-Out (Partitioning): Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. This step separates the acetonitrile layer from the aqueous phase.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and MgSO₄. Shake for 30 seconds and centrifuge for 5 minutes. The PSA helps remove organic acids and other interferences.
-
Final Extract: The resulting supernatant is the final extract. Transfer 1 mL into an autosampler vial for GC-FID analysis.
Data Presentation
Table 1: GC-FID Operating Conditions
| Parameter | Value |
| GC System | Gas Chromatograph with Split/Splitless Injector and FID |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Mode | Splitless (purge valve opening at 1 min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector (FID) | Flame Ionization Detector |
| Detector Temperature | 280 °C |
| Detector Gas Flows | H₂: 35 mL/min, Air: 350 mL/min, Makeup (N₂): 30 mL/min |
| Injection Volume | 1 µL |
Table 2: Method Performance Parameters (Representative Data)
| Parameter | Result |
| Retention Time (RT) | Approx. 14.5 min (Varies by system) |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.03 mg/kg |
| Recovery (at 0.1 mg/kg) | 85% - 105% |
| Repeatability (RSD%) | < 10% |
Visualization of Experimental Workflow
Caption: Workflow for this compound Analysis by Gas Chromatography.
Results and Discussion
The described GC-FID method provides excellent separation and quantification for this compound. A sharp, symmetrical peak should be observed at the characteristic retention time. The use of a deactivated inlet liner is highly recommended to prevent the thermal degradation of organophosphate pesticides, which can otherwise lead to poor peak shape and inaccurate results. The QuEChERS sample preparation protocol effectively removes a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil, leading to cleaner chromatograms and more reliable quantification. For regulatory purposes or analysis in highly complex matrices, confirmation of results using a mass spectrometry (MS) detector is advised.
References
Protocol for Anilofos Application in Rice Paddy Fields: Application Notes and Experimental Methodologies
Introduction
Anilofos is a selective organophosphate herbicide extensively utilized in rice cultivation for the pre-emergence or early post-emergence control of a wide spectrum of annual grasses and sedges.[1] Its mode of action involves the inhibition of cell division, primarily through the disruption of very-long-chain fatty acid (VLCFA) synthesis.[2][3] this compound is absorbed predominantly through the roots of emerging weeds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rice paddy fields, intended for researchers, scientists, and crop protection professionals.
Materials and Equipment
-
This compound Formulations:
-
This compound 30% Emulsifiable Concentrate (EC)
-
This compound Granular (GR) formulations (e.g., 30% GR with or without emulsifier)
-
-
Personal Protective Equipment (PPE):
-
Gloves
-
Goggles
-
Respirator
-
Coveralls
-
-
Application Equipment:
-
Knapsack sprayer with a flat fan or flood jet nozzle for EC formulations
-
Granule applicator or manual broadcasting for GR formulations
-
-
Measurement Tools:
-
Graduated cylinders
-
Weighing balance
-
-
Water Source: Clean water for spray solution preparation.
-
Experimental Plot Supplies:
-
Plot markers
-
Quadrat (for weed density and biomass assessment)
-
Sample bags for soil and plant tissues
-
Experimental Protocols
Trial Design and Establishment
A Randomized Block Design (RBD) is a suitable experimental design for evaluating the efficacy of this compound.
-
Plot Size: A common plot size for herbicide trials in rice is between 8 to 25 square meters.[4]
-
Replication: Each treatment should be replicated at least three times to ensure statistical validity.
-
Treatments: Treatments should include a range of this compound application rates, different formulations, a weedy check (no herbicide), and a weed-free check (manual weeding).
-
Rice Transplanting: Rice seedlings are typically transplanted at a spacing of 20 x 15 cm.
-
Water Management: The field should be drained prior to the application of the EC formulation and re-flooded within 24 hours. A water level of 3-5 cm should be maintained for at least 10 days post-application.
Preparation of this compound 30% EC Spray Solution
To prepare a spray solution for a desired application rate (in g a.i./ha), the following steps should be followed:
-
Calculate the amount of this compound 30% EC formulation needed per hectare.
-
Formula: Amount of formulation (L/ha) = (Required application rate in g a.i./ha) / (300 g a.i./L)
-
Example for a 450 g a.i./ha rate: (450 g a.i./ha) / (300 g a.i./L) = 1.5 L/ha of this compound 30% EC.
-
-
Determine the spray volume. A typical spray volume for herbicide application in rice is 375-500 L/ha.
-
Calculate the amount of formulation per liter of water.
-
Formula: Amount of formulation (mL/L) = (Amount of formulation in L/ha * 1000) / (Spray volume in L/ha)
-
Example: (1.5 L/ha * 1000) / 400 L/ha = 3.75 mL of this compound 30% EC per liter of water.
-
-
Mixing Procedure:
-
Fill the spray tank to half the required water volume.
-
Add the calculated amount of this compound 30% EC to the tank.
-
Agitate the mixture thoroughly.
-
Add the remaining water to the tank and continue to agitate.
-
Application of this compound
-
Timing: this compound should be applied as a pre-emergence herbicide, typically within 10 days of transplanting the rice seedlings.
-
EC Formulation Application: Apply the prepared spray solution uniformly over the drained paddy field using a knapsack sprayer fitted with a flat fan or flood jet nozzle.
-
GR Formulation Application: Broadcast the granules uniformly over the paddy field with standing water.
Data Collection and Analysis
-
Weed Control Efficacy:
-
Weed density and biomass should be assessed at regular intervals (e.g., 20, 40, and 60 days after transplanting) using a quadrat.
-
Weed Control Efficiency (WCE) can be calculated using the formula: WCE (%) = [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100
-
-
Phytotoxicity Assessment:
-
Phytotoxicity symptoms on rice plants, such as stunting, discoloration, and necrotic spots, should be visually assessed and scored on a scale of 0-10 (where 0 is no injury and 10 is complete kill).
-
Observations should be recorded at regular intervals after application.
-
-
Yield Parameters:
-
At harvest, record the number of effective tillers, panicle length, number of grains per panicle, 1000-grain weight, and grain and straw yield.
-
-
Residue Analysis:
-
Collect soil and plant (grain, straw) samples at harvest to determine the terminal residues of this compound.
-
A common analytical method is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).
-
Protocol for this compound Residue Analysis by HPLC
-
Sample Preparation:
-
Soil: Air-dry the soil sample, sieve it, and extract a subsample with a suitable solvent like acetone or an acetone/water mixture.
-
Plant Material (Grain/Straw): Grind the sample and extract with a solvent such as acetone.
-
-
Clean-up:
-
The crude extract is subjected to a clean-up procedure to remove interfering substances. This typically involves liquid-liquid partitioning followed by column chromatography (e.g., silica gel or gel permeation chromatography).
-
-
HPLC Analysis:
-
Instrument: HPLC system equipped with a DAD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a known standard. The limit of quantification for this compound in soil, straw, and grain has been reported to be 0.007, 0.01, and 0.008 µg/g, respectively.
-
Data Presentation
Table 1: Efficacy of Different this compound Formulations and Application Rates on Weed Control in Transplanted Rice.
| Treatment | Application Rate (g a.i./ha) | Weed Density (No./m²) at 40 DAT | Weed Dry Weight (g/m²) at 40 DAT | Weed Control Efficiency (%) | Rice Grain Yield ( kg/ha ) |
| This compound 30% GR (with emulsifier) | 300 | Data | Data | Data | Data |
| This compound 30% GR (with emulsifier) | 450 | Data | Data | Data | 5761 |
| This compound 30% GR (with emulsifier) | 600 | Data | Data | Data | Data |
| This compound 30% EC | 300 | Data | Data | Data | Data |
| This compound 30% EC | 450 | Data | Data | Data | >50% increase over weedy check |
| Weedy Check | - | Data | Data | 0 | Data |
| Weed-free Check | - | 0 | 0 | 100 | Data |
Note: "Data" indicates where researchers should fill in their experimental results. The provided values are from cited literature for reference.
Table 2: Phytotoxicity of this compound on Transplanted Rice.
| Treatment | Application Rate (g a.i./ha) | Phytotoxicity Score (0-10) at 11 DAT | Observations | Recovery |
| This compound 600 g/ha GR (with emulsifier) | 600 | Moderate | Stunted growth, discoloration, necrotic spots on leaves | Within one week |
| This compound 450 g/ha GR (with emulsifier) | 450 | Slight | Stunted growth, discoloration | Within one week |
| This compound 30% EC | 450 | No significant symptoms | - | - |
Table 3: Dissipation and Half-life of this compound in Paddy Fields.
| Matrix | Application Rate (kg a.i./ha) | Half-life (days) | Residue at Harvest |
| Soil | 0.4 | 13 | Not detectable |
| Soil | 0.8 | 15.5 | Not detectable |
Visualizations
Caption: Mode of Action of this compound on Weeds.
Caption: Experimental Workflow for this compound Efficacy Trial.
Caption: Logical Relationship in this compound Application.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. Methods of residue analysis [fao.org]
Application Notes and Protocols for the Formulation of Anilofos as an Emulsifiable Concentrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of the organophosphate herbicide Anilofos into a stable and effective emulsifiable concentrate (EC). The protocols outlined below are based on established methodologies and publicly available data on commercial formulations.
Introduction to this compound and Emulsifiable Concentrates
This compound is a selective pre- and early post-emergence herbicide used to control annual grasses and sedges in transplanted rice. An emulsifiable concentrate (EC) is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent along with an emulsifying agent. When diluted with water, an EC forms a stable oil-in-water emulsion, which allows for uniform application and effective delivery of the active ingredient to the target weeds.
A stable and effective this compound EC formulation is critical for its biological efficacy. Key parameters for a successful formulation include the choice of solvent, the selection and ratio of emulsifiers, and the physical and chemical stability of the concentrate and its resulting emulsion.
Components of an this compound Emulsifiable Concentrate
A typical this compound EC formulation consists of the following components:
-
Active Ingredient: this compound technical grade (minimum purity 95%).
-
Solvent: A water-immiscible organic solvent that can dissolve the this compound technical.
-
Emulsifier System: A blend of anionic and non-ionic surfactants to ensure the spontaneous formation of a stable emulsion upon dilution with water.
Example Formulation of a 30% w/w this compound EC
The following table summarizes the composition of a commercial 30% w/w this compound EC formulation.
| Component | Function | Concentration (% w/w) | Example Specifications |
| This compound Technical | Active Ingredient | 30.0 | Purity ≥ 95% |
| Calcium Alkylaryl Sulphonate | Anionic Emulsifier | Part of 10.0% blend | --- |
| Phenol Ethylene Oxide Condensate | Non-ionic Emulsifier | Part of 10.0% blend | --- |
| Xylene | Solvent | q.s. to 100 | Aromatic hydrocarbon |
Experimental Protocols
The following protocols describe the procedures for preparing and evaluating an this compound EC formulation.
Protocol for Preparation of a 30% w/w this compound EC
Objective: To prepare a laboratory-scale batch of a 30% w/w this compound emulsifiable concentrate.
Materials:
-
This compound technical (purity ≥ 95%)
-
Xylene
-
Calcium Alkylaryl Sulphonate
-
Phenol Ethylene Oxide Condensate
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Dissolution of Active Ingredient:
-
Weigh the required amount of Xylene into a glass beaker.
-
With continuous stirring using a magnetic stirrer, slowly add the weighed this compound technical to the Xylene.
-
Continue stirring until the this compound technical is completely dissolved.
-
-
Addition of Emulsifiers:
-
Weigh the required amounts of Calcium Alkylaryl Sulphonate and Phenol Ethylene Oxide Condensate.
-
Add the emulsifiers to the this compound-solvent mixture while stirring.
-
Continue stirring until a homogenous solution is obtained.
-
-
Homogenization and Storage:
-
Stir the final formulation for an additional 15-20 minutes to ensure complete homogeneity.
-
Transfer the formulation to a clean, dry, and airtight container for storage and further evaluation.
-
Protocol for Determining the Optimal Emulsifier Ratio
Objective: To determine the optimal ratio of anionic to non-ionic emulsifiers for the this compound EC formulation.
Procedure:
-
Prepare a stock solution of 30% w/w this compound in Xylene without any emulsifiers.
-
Prepare a series of emulsifier blends with varying ratios of Calcium Alkylaryl Sulphonate to Phenol Ethylene Oxide Condensate (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
For each emulsifier blend, prepare a 100 mL test formulation by adding 10 g of the emulsifier blend to 90 g of the this compound stock solution and mixing until homogenous.
-
Evaluate the emulsion stability of each test formulation according to the protocol described in section 3.3.
-
The optimal emulsifier ratio is the one that results in the most stable emulsion with the least amount of creaming or separation.
Protocol for Emulsion Stability Test (based on CIPAC MT 36.3)
Objective: To assess the stability of the emulsion formed upon dilution of the this compound EC with water.
Materials:
-
This compound EC formulation
-
CIPAC Standard Water D (or water of known hardness)
-
100 mL glass-stoppered graduated cylinders
-
Water bath maintained at 30 ± 1 °C
Procedure:
-
Add 95 mL of standard water to a 100 mL graduated cylinder.
-
Add 5 mL of the this compound EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath at 30 °C and let it stand undisturbed.
-
Record the volume of any free oil or cream that separates at the top and any sediment at the bottom after 30 minutes, 1 hour, 2 hours, and 24 hours.
-
After 24 hours, re-emulsify the contents by inverting the cylinder 10 times.
-
Observe the ease of re-emulsification and the stability of the resulting emulsion.
Acceptance Criteria: A stable formulation should show minimal to no separation of free oil or cream and should be easily re-emulsified after 24 hours.
Protocol for Accelerated Storage Stability (Heat Stability) (based on CIPAC MT 46.3)
Objective: To evaluate the chemical and physical stability of the this compound EC formulation under elevated temperature conditions.
Procedure:
-
Place a 50 mL sample of the this compound EC in a sealed glass container.
-
Store the container in an oven at 54 ± 2 °C for 14 days.
-
After 14 days, allow the sample to cool to room temperature.
-
Visually inspect the sample for any signs of physical changes such as crystallization, phase separation, or sedimentation.
-
Determine the active ingredient content of the stored sample using a validated analytical method (see section 3.6).
-
Perform the emulsion stability test (section 3.3) on the stored sample.
Acceptance Criteria: The formulation should show no significant physical changes. The active ingredient content should not decrease by more than 5% of the initial value. The emulsion stability should still meet the acceptance criteria.
Protocol for Low-Temperature Stability (Cold Test) (based on CIPAC MT 39.3)
Objective: To evaluate the physical stability of the this compound EC formulation at low temperatures.
Procedure:
-
Place a 50 mL sample of the this compound EC in a sealed glass container.
-
Store the container at 0 ± 1 °C for 7 days.
-
After 7 days, visually inspect the sample for any signs of crystallization or phase separation.
-
If crystals are present, allow the sample to return to room temperature and observe if the crystals redissolve.
Acceptance Criteria: The formulation should remain a clear, homogenous liquid with no crystallization or phase separation.
Protocol for Determination of this compound Active Ingredient Content
Objective: To quantify the concentration of this compound in the EC formulation.
Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound analytical standard in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Sample Preparation: Accurately weigh a sample of the this compound EC formulation and dilute it with the same solvent to a concentration within the range of the standard solutions.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of active ingredient in the EC formulation.
Visualizations
The following diagrams illustrate the workflow for the formulation and evaluation of an this compound emulsifiable concentrate.
Caption: Workflow for this compound EC formulation and testing.
Caption: Protocol for optimizing the emulsifier blend.
Application Notes and Protocols for Solid-Phase Extraction of Anilofos from Environmental Matrices
Introduction
Anilofos is a selective pre-emergence and early post-emergence organophosphate herbicide used to control annual grasses and sedges in transplanted rice. Due to its potential for environmental contamination, particularly in water bodies and soil, robust and efficient analytical methods are required for its monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from environmental matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a solid sorbent, and the analytes of interest are retained on the sorbent while the matrix interferences pass through. The retained analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent and elution solvent is critical for achieving high recovery and efficient cleanup. For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 and polymeric sorbents like Oasis HLB are commonly employed.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and other organophosphorus pesticides from various studies. This data provides a baseline for expected performance of the analytical methods.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| This compound | Soil, Rice Grains, Straw | Not specified | HPLC | - | 0.001 µg/mL | 0.01 µg/mL | [1] |
| Organophosphorus Pesticides | Water | Oasis HLB | LC-MS/MS | 70-120 | - | - | [2] |
| Organophosphorus Pesticides | Water | Chromabond C18, Oasis HLB | GC-MS | - | - | - | [3] |
| Organophosphorus Pesticides | Honey | EXtrelut® NT 20 | GC-FPD, GC-MS | 70-103 | 0.0002-0.008 mg/kg | 0.0005-0.025 mg/kg | [4][5] |
| Various Pesticides | Water | Carbopak-B | LC/MS/MS | - | as low as 10 ng/L | - |
Maximum Residue Limit (MRL): The MRL for this compound in soil, rice grains, and straw has been reported to be 0.05 mg/kg.
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is a general procedure adapted from methods for multiresidue pesticide analysis in water.
1. Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Chromabond C18 cartridges.
-
Solvents: Methanol (HPLC grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Acetone (HPLC grade), Dichloromethane (HPLC grade), and HPLC grade water.
-
Apparatus: SPE manifold, vacuum pump, rotary evaporator or nitrogen evaporator, centrifuge, and glass vials.
2. Sample Pre-treatment
-
Collect water samples in amber glass bottles.
-
Allow samples to reach ambient temperature.
-
To remove suspended particles that could clog the SPE cartridge, centrifuge the sample at 4000 rpm for 20 minutes or filter through a 0.7-µm glass fiber filter.
3. SPE Procedure
-
Cartridge Conditioning:
-
Precondition the SPE cartridge by passing the following solvents sequentially:
-
5 mL of ethyl acetate
-
5 mL of n-hexane
-
5 mL of acetone
-
5 mL of methanol
-
5 mL of HPLC grade water
-
-
Ensure the sorbent does not run dry between solvent additions.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 100 mL to 1 L) onto the conditioned cartridge at a flow rate of 2-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any remaining interferences.
-
-
Sorbent Drying:
-
Dry the sorbent thoroughly under vacuum for at least 60 minutes to remove residual water, which can affect the elution efficiency. Some methods suggest centrifugation at 2500 rpm for 2 minutes followed by a shorter vacuum drying time.
-
-
Elution:
-
Elute the retained this compound from the cartridge with an appropriate solvent. A common elution scheme for organophosphorus pesticides involves a two-step elution:
-
Elute with 6 mL of a n-hexane-acetone mixture (3:1, v/v).
-
Follow with a second elution of 5 mL of methanol.
-
-
Alternatively, for Carbopak-B cartridges, elution can be performed with 1.5 mL of methanol followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.
-
-
Concentration and Reconstitution:
-
Combine the eluates and evaporate to near dryness under a gentle stream of nitrogen at 40 ± 5 °C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., acetonitrile or methanol).
-
4. Instrumental Analysis
-
The final extract can be analyzed by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS), or by High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.
Protocol 2: SPE of this compound from Soil Samples
This protocol is based on a general procedure for the extraction of pesticides from soil, followed by a cleanup step that can be adapted for SPE.
1. Materials and Reagents
-
Extraction Solvents: Acetonitrile (HPLC grade).
-
SPE Cartridges: C18 or Florisil cartridges are often used for soil extract cleanup.
-
Other Reagents: Anhydrous sodium sulfate.
-
Apparatus: Mechanical shaker, centrifuge, filtration apparatus (0.45-µm membrane filter), SPE manifold, vacuum pump, rotary evaporator or nitrogen evaporator, and glass vials.
2. Sample Pre-treatment and Extraction
-
Air-dry the soil samples at room temperature, pulverize them, and pass them through a 250 µm sieve.
-
Accurately weigh 50 g of the prepared soil sample into a flask.
-
Add 5 mL of acetonitrile per gram of soil and extract by shaking on a mechanical shaker for 30 minutes at 250 rpm.
-
Centrifuge the mixture at 3500 rpm for 5 minutes.
-
Filter the supernatant (acetonitrile extract) through a 0.45-µm membrane filter to obtain a clear solution.
3. SPE Cleanup
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with the appropriate solvents (e.g., methanol followed by water, then acetonitrile to match the extract solvent).
-
-
Loading:
-
Take a known volume of the acetonitrile extract and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a small volume of a solvent that will not elute this compound but will remove interferences.
-
-
Elution:
-
Elute the this compound with a suitable solvent. For C18, a mixture of acetonitrile and water or a more nonpolar solvent like dichloromethane might be effective. A study on this compound residue analysis used elution with 2% methanol in dichloromethane from a column packed with anhydrous sodium sulfate, which suggests this solvent system is effective for elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.
-
Visualizations
Below is a diagram illustrating the general workflow for the solid-phase extraction of this compound from a water sample.
Caption: General workflow for Solid-Phase Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction for multi-residue analysis of pesticides in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Application Timing of Anilofos for Effective Weed Management in Rice Cultivation
Anilofos, a selective pre- and early post-emergence organophosphorus herbicide, is widely utilized in transplanted and direct-seeded rice to control annual grassy weeds and sedges. The timing of this compound application is a critical determinant of its efficacy in weed control, impact on crop health, and ultimately, the grain yield. This document provides detailed application notes and protocols based on scientific studies to guide researchers in optimizing the use of this compound for weed management.
This compound functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds.[1] This inhibition disrupts cell division and elongation, leading to stunted growth and eventual death of the weeds.[1] It is primarily absorbed through the roots and, to a lesser extent, through emerging shoots and leaves.[2]
Application Timing and Efficacy
Research indicates that the optimal window for this compound application is in the early stages of weed growth, typically as a pre-emergence or early post-emergence treatment. Application timing is often referenced in terms of Days After Transplanting (DAT) or Days After Sowing (DAS).
Studies have shown that applying this compound at 6 DAT can result in higher weed control efficiency and improved grain yield compared to an application at 3 DAT.[2] One study found that this compound applied at 0.3 kg a.i./ha at 6 DAT achieved a weed control efficiency of 87% and a grain yield of 71.6 q/ha, which was marginally higher than the same dosage applied at 3 DAT (73.6% WCE and 63.0 q/ha yield).[2] Another study evaluated a ready mixture of this compound + ethoxysulfuron (390 g a.i./ha) applied at 8 DAT and found it to be effective in controlling both grassy and broad-leaved weeds, resulting in yields comparable to weed-free plots. Generally, applications are recommended within 3 to 10 days after transplanting.
It is crucial to note that while early application is effective, some studies have observed temporary phytotoxicity in rice, such as stunted growth and discoloration, particularly at higher concentrations. However, the crop typically recovers from these effects within a week.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound application timing on weed control and rice yield.
Table 1: Effect of this compound Application Timing on Weed Control Efficiency and Rice Yield in Transplanted Rice
| Application Timing (DAT) | Active Ingredient (a.i.) Rate ( kg/ha ) | Weed Control Efficiency (%) | Grain Yield (q/ha) | Reference |
| 3 | 0.3 | 73.6 | 63.0 | |
| 6 | 0.3 | 87.0 | 71.6 | |
| 8 | 0.39 (this compound + Ethoxysulfuron) | - | Comparable to weed-free | |
| 5 | 0.3 - 0.6 (GR and EC formulations) | - | Up to 57.61 | |
| 10 | 0.312 (this compound + Ethoxy Sulfuron) | - | 48.1 |
Note: "-" indicates data not available in the cited source. Yields are highly dependent on local conditions, rice variety, and weed pressure.
Experimental Protocols
Below are detailed methodologies for key experiments investigating the optimal application timing of this compound.
Protocol 1: Comparative Efficacy of this compound Application at 3 DAT vs. 6 DAT in Transplanted Rice
Objective: To determine the effect of two different application timings (3 and 6 Days After Transplanting) of this compound on weed control efficiency and grain yield of transplanted rice.
Materials:
-
Rice seedlings (e.g., variety 'IR 50')
-
This compound 30% EC formulation
-
Randomized Block Design (RBD) experimental plots
-
Standard fertilizers (N, P, K)
-
Knapsack sprayer with a flat fan nozzle
-
Quadrat (e.g., 0.25 m²) for weed sampling
-
Equipment for harvesting and yield measurement
Procedure:
-
Land Preparation: Prepare the experimental field with standard puddling and leveling techniques suitable for transplanted rice.
-
Experimental Design: Lay out the experiment in a Randomized Block Design with treatments replicated at least three times. Include a hand-weeded check and an unweeded control for comparison.
-
Transplanting: Transplant healthy rice seedlings at the recommended spacing.
-
Herbicide Application:
-
For the 3 DAT treatment, apply this compound at the desired concentration (e.g., 0.3 kg a.i./ha) three days after transplanting.
-
For the 6 DAT treatment, apply this compound at the same concentration six days after transplanting.
-
Apply the herbicide uniformly using a knapsack sprayer. Maintain a thin film of water in the field during and for a few days after application.
-
-
Data Collection:
-
Weed Data: At a critical period of weed competition (e.g., 60 DAT), place a quadrat randomly in each plot and count the number of weeds and record their dry weight after oven drying.
-
Crop Data: Record yield-attributing parameters such as the number of productive tillers per plant and grain filling.
-
Yield: Harvest the crop at maturity from a designated net plot area for each treatment and measure the grain yield.
-
-
Calculation: Calculate the Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed dry weight in unweeded control - Weed dry weight in treated plot) / Weed dry weight in unweeded control] x 100.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Protocol 2: Evaluation of an this compound Tank-Mix Application at Early Post-Emergence
Objective: To assess the efficacy of a tank-mix of this compound with a broadleaf herbicide applied at 8 DAT for broad-spectrum weed control.
Materials:
-
Rice seedlings (e.g., variety 'HKR 46')
-
Ready-mix formulation of this compound + ethoxysulfuron (or tank-mix as per desired rates)
-
Experimental plots laid out in an RBD
-
Standard agronomic inputs
-
Spraying and data collection equipment as in Protocol 1.
Procedure:
-
Field Setup: Prepare the field and transplant rice seedlings as described in Protocol 1.
-
Treatment Application: Apply the ready mixture of this compound + ethoxysulfuron at the specified rate (e.g., 390 g a.i./ha) at 8 days after transplanting. Include weed-free and weedy checks.
-
Data Recording:
-
Record the density and dry weight of both grassy and broad-leaved weeds at a suitable interval after application.
-
Measure rice growth parameters (e.g., tillers/m², panicle length, grains/panicle, 1000-grain weight).
-
Determine the final grain yield at harvest.
-
-
Analysis: Statistically compare the weed control efficacy and yield parameters among the treatments.
Visualizations
References
Application Notes and Protocols for the Combined Use of Anilofos in Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anilofos in combination with other herbicides, primarily focusing on its application in rice cultivation. The information is compiled from various scientific studies to aid in research and development.
Introduction to this compound
This compound is a selective pre-emergence and early post-emergence herbicide belonging to the organophosphate chemical class.[1] Its primary mode of action is the inhibition of very long-chain fatty acid synthesis, which consequently disrupts cell division and elongation in susceptible weeds.[2][3] this compound is effective against a range of annual grasses and sedges that are common in rice fields.[4]
Herbicide Combinations with this compound
To broaden the spectrum of weed control, this compound is often used in combination with other herbicides. This approach can enhance efficacy, manage a wider range of weed species (including broadleaf weeds), and potentially mitigate the development of herbicide resistance. The most commonly documented combinations are with 2,4-D Ethyl Ester and Ethoxysulfuron.
This compound in Combination with 2,4-D Ethyl Ester
The combination of this compound and 2,4-D Ethyl Ester provides a broader spectrum of weed control, targeting both grassy weeds (controlled by this compound) and broadleaf weeds (controlled by 2,4-D).[5] 2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible broadleaf plants.
This compound in Combination with Ethoxysulfuron
A ready-mix formulation of this compound and ethoxysulfuron has shown high efficacy in controlling a mixed weed flora in transplanted rice. Ethoxysulfuron is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and growth in susceptible weeds.
Quantitative Data Summary
The following tables summarize quantitative data from field trials evaluating the efficacy of this compound and its combinations on weed control and rice yield.
Table 1: Efficacy of this compound in Combination with 2,4-D Ethyl Ester in Transplanted Rice
| Treatment | Application Rate (a.i. g/ha) | Weed Control Efficiency (%) | Grain Yield (t/ha) |
| This compound + 2,4-D EE | 240 + 320 | Data not available | Data not available |
| This compound + 2,4-D EE | 360 + 480 | Data not available | Data not available |
| Source: Product recommendation labels |
Note: While specific weed control efficiency and grain yield data from peer-reviewed studies for all application rates of this combination were not available in the search results, these are recommended dosages for the control of annual grassy, broadleaf weeds, and sedges in transplanted rice.
Table 2: Efficacy of this compound in Combination with Ethoxysulfuron in Transplanted Rice
| Treatment | Application Rate (a.i. g/ha) | Weed Density (No./m²) | Weed Dry Weight (g/m²) | Grain Yield (t/ha) |
| This compound + Ethoxysulfuron | 260 | 18.3 | 9.8 | 4.63 |
| This compound + Ethoxysulfuron | 325 | 16.7 | 8.2 | 4.89 |
| This compound + Ethoxysulfuron | 390 | 14.2 | 6.5 | 5.23 |
| Weedy Check | - | 52.1 | 35.6 | 3.21 |
| Weed-free Check | - | 0.0 | 0.0 | 5.42 |
| Source: Narwal et al., 2002 |
Experimental Protocols
The following are generalized protocols for conducting field efficacy trials with this compound and its combinations, based on methodologies reported in the scientific literature.
General Field Trial Protocol for Herbicide Efficacy in Rice
Objective: To evaluate the efficacy of this compound in combination with other herbicides for weed control and its phytotoxicity to the rice crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Minimum of 5m x 4m.
-
Treatments:
-
This compound + 2,4-D EE at various rates.
-
This compound + Ethoxysulfuron at various rates.
-
This compound alone.
-
2,4-D EE or Ethoxysulfuron alone.
-
Weed-free check (manual weeding).
-
Weedy check (no weed control).
-
Procedure:
-
Land Preparation: Prepare the land as per standard practices for rice cultivation (puddling for transplanted rice).
-
Transplanting/Sowing: Transplant 21-25 day old rice seedlings or direct sow the rice variety as per the experimental plan.
-
Herbicide Application:
-
Timing: Apply pre-emergence herbicides within 3-5 days after transplanting (DAT) and early post-emergence herbicides between 7-15 DAT.
-
Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle.
-
Spray Volume: Use a spray volume of 500-600 liters per hectare to ensure uniform coverage.
-
Tank Mixing: For tank mixes, follow the recommended order of mixing. Fill the tank with half the required water volume, add the herbicides as per their formulation (wettable powders first, then flowables, then emulsifiable concentrates), and then add the remaining water. Maintain agitation during mixing and spraying.
-
-
Data Collection:
-
Weed Density and Biomass:
-
At 30 and 60 days after treatment (or at critical stages of crop-weed competition), place a quadrat (e.g., 0.5m x 0.5m) randomly at two to three locations within each plot.
-
Count the number of individual weeds of each species within the quadrat to determine weed density (number/m²).
-
Harvest all the weeds from within the quadrat at the ground level, wash them, dry them in an oven at 70°C for 48 hours, and record the dry weight to determine weed biomass (g/m²).
-
-
Crop Phytotoxicity: Visually assess crop injury at 7, 15, and 30 days after herbicide application using a 0-10 rating scale (0 = no injury, 10 = complete crop death).
-
Yield and Yield Components: At maturity, harvest the crop from a net plot area (e.g., central 3m x 2m area), and record the grain yield, straw yield, and other relevant yield parameters.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating herbicide combinations.
Signaling Pathways
The following diagrams illustrate the proposed mode of action of this compound and its combination partners at a cellular level.
This compound Mode of Action
Caption: this compound inhibits weed growth by blocking cell division.
This compound + 2,4-D Combined Action
Caption: Combined action of this compound and 2,4-D on different weed types.
This compound + Ethoxysulfuron Combined Action
Caption: Dual inhibition of weed growth by this compound and Ethoxysulfuron.
References
- 1. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbicides - IRRI Rice Knowledge Bank [knowledgebank.irri.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Anilofos Residue Analysis in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of anilofos residues in various agricultural products. The methodologies outlined are based on established analytical techniques to ensure accurate and reproducible results for monitoring food safety and environmental compliance.
Introduction
This compound is an organophosphate herbicide used for pre- and early post-emergence control of a wide range of annual grasses and sedges in rice cultivation. Due to its potential toxicity, monitoring its residue levels in agricultural commodities and the environment is crucial to ensure consumer safety and adherence to regulatory limits. These notes provide protocols for the extraction, cleanup, and quantification of this compound residues.
Analytical Methodologies
The primary analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with selective detectors. A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is particularly effective for multi-residue analysis in diverse matrices.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various studies on this compound residue analysis.
Table 1: this compound Residue Levels in Rice and Soil
| Agricultural Matrix | Application Rate (g a.i./ha) | Residue Level (µg/g) | Analytical Method | Reference |
| Rice Grains | 300 - 600 | Below MRL (0.05 mg/kg) at harvest | HPLC | [1] |
| Rice Straw | 300 - 600 | Below MRL (0.05 mg/kg) at harvest | HPLC | [1] |
| Soil (transplanted rice field) | 300 | 0.049 | HPLC | [2] |
| Soil (transplanted rice field) | 450 | 0.058 | HPLC | [2] |
| Soil (transplanted rice field) | 600 | 0.070 | HPLC | [2] |
| Soil (W/O emulsion) | 300 | 0.040 | HPLC | |
| Soil (W/O emulsion) | 450 | 0.014 | HPLC | |
| Soil (W/O emulsion) | 600 | 0.086 | HPLC | |
| Soil (EC formulation) | 300 | 0.053 | HPLC |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Matrix | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | Soil | 0.007 µg/g | RP-HPLC | |
| Rice Straw | 0.01 µg/g | RP-HPLC | ||
| Rice Grain | 0.008 µg/g | RP-HPLC | ||
| Rice Husk | 0.01 µg/g | RP-HPLC | ||
| Limit of Quantification (LOQ) | Soil | 0.007 µg/g | RP-HPLC | |
| Rice Straw | 0.01 µg/g | RP-HPLC | ||
| Rice Grain | 0.008 µg/g | RP-HPLC | ||
| Rice Husk | 0.01 µg/g | RP-HPLC | ||
| Recovery | Fruits and Vegetables | 70-120% | QuEChERS with GC-ECD | |
| Vegetables and Fruits | 70.1-123.5% | Modified QuEChERS with GC-FPD/ECD | ||
| Vegetable Samples | 94-102% | QuEChERS with LC-MS/MS |
Table 3: Maximum Residue Limits (MRLs) for this compound
| Regulatory Body | Commodity | MRL (mg/kg) | Notes |
| European Union | All food products | 0.01 | Default MRL as this compound is not approved for use. |
| China (GB 2763-2016) | Rice, Brown Rice | 0.1 | |
| US EPA | - | Not specified in search results | Tolerances for pesticides can be searched in the Code of Federal Regulations (40 CFR Part 180). |
| Codex Alimentarius | - | Not specified in search results | MRLs can be accessed through the Codex Pesticides Residues in Food Online Database. |
Experimental Protocols
Protocol 1: QuEChERS Method for Organophosphate Residues in Fruits and Vegetables
This protocol is a modified QuEChERS method suitable for the analysis of organophosphate pesticides, including this compound, in fruits and vegetables.
1. Sample Homogenization:
-
Weigh 500 g of the fruit or vegetable sample and homogenize it in a food chopper.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL Teflon centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid to the tube.
-
Shake vigorously for 1 minute using a vortex mixer.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.
-
Vortex vigorously for another minute.
-
Centrifuge the extract at 3000 rpm for 1 minute.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 2 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing 1.8 g of anhydrous magnesium sulfate and a suitable sorbent (e.g., Florisil for organophosphates).
-
Shake the tube for 30 seconds.
-
Centrifuge for 5 minutes at 3000 g.
-
The resulting supernatant is ready for analysis.
4. Instrumental Analysis:
-
Inject a 2.0 µL aliquot of the final extract into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (NPD) for organophosphate analysis.
-
Alternatively, for higher sensitivity and selectivity, use a GC-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
Protocol 2: Solvent Extraction for this compound Residue in Rice and Soil
This protocol is a conventional solvent extraction method for the analysis of this compound in rice and soil samples.
1. Sample Preparation:
-
For rice grains and soil, take a representative 50 g sample. For rice straw, use a 25 g sample.
-
Grind the sample to a fine powder.
2. Extraction:
-
Place the powdered sample into an Erlenmeyer flask.
-
Add 100 mL of acetonitrile and shake for 1 hour on a mechanical shaker.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice with 50 mL of acetonitrile each time.
-
Combine the filtrates and concentrate to near dryness using a rotary evaporator at 40°C.
3. Cleanup:
-
Dissolve the residue in 10 mL of a suitable solvent like hexane.
-
Perform a liquid-liquid partitioning with acetonitrile saturated with hexane if necessary to remove non-polar interferences.
-
For further cleanup, pass the extract through a glass column packed with Florisil and eluted with a mixture of hexane and acetone.
-
Collect the eluate and concentrate it to a suitable volume for analysis.
4. Instrumental Analysis by HPLC:
-
Mobile Phase: Acetonitrile/water (70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column: C18 reverse-phase column.
-
Detector: Diode-Array Detector (DAD) or UV detector at a suitable wavelength for this compound.
-
Inject the prepared sample extract and quantify based on the peak area against a standard calibration curve.
Mandatory Visualizations
Caption: A generalized workflow for the analysis of this compound residues in agricultural products.
References
Experimental Design for Evaluating the Efficacy of Anilofos Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the efficacy of the herbicide Anilofos. The protocols outlined below cover laboratory, greenhouse, and field studies to determine the biological activity of this compound on target weed species and its selectivity towards rice crops.
Introduction to this compound
This compound is a pre-emergence and early post-emergence organophosphate herbicide used for the control of annual grasses and sedges in transplanted rice.[1] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and elongation in susceptible plants.[1] This disruption of cell division occurs in the meristematic tissues of roots and shoots, leading to stunted growth and eventual death of the weed.[1][2]
Experimental Objectives
The primary objectives of these experimental protocols are to:
-
Determine the effective dose range of this compound for controlling key weed species.
-
Assess the phytotoxicity and selectivity of this compound on different rice varieties.
-
Evaluate the efficacy of this compound under controlled (greenhouse) and field conditions.
-
Quantify this compound residues in soil and plant tissues.
Signaling Pathway of this compound Action
This compound targets the enzymatic pathway responsible for the elongation of fatty acids beyond 18 carbons. This process, known as Very-Long-Chain Fatty Acid (VLCFA) synthesis, is essential for the production of various cellular components, including waxes, suberin, and sphingolipids, which are vital for cell structure and signaling. The inhibition of this pathway disrupts the formation of these crucial molecules, leading to a cascade of events that ultimately results in cell cycle arrest and plant death.
Experimental Protocols
Laboratory/Greenhouse Dose-Response Study
This study aims to determine the concentration of this compound that causes a 50% reduction in weed growth (GR50) under controlled conditions.
Materials:
-
This compound analytical standard
-
Seeds of target weed species (e.g., Echinochloa crusgalli, Cyperus difformis)
-
Pots (10 cm diameter)
-
Potting mix (autoclaved soil:sand:peat moss, 2:1:1)
-
Controlled environment growth chamber or greenhouse
-
Spraying equipment calibrated for small-scale application
Protocol:
-
Plant Material: Sow 10-15 seeds of each target weed species in pots filled with potting mix. Thin seedlings to 5 uniform plants per pot after emergence.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). From the stock solution, prepare a series of dilutions to achieve the desired application rates. A suggested range is 0, 50, 100, 200, 400, and 800 g a.i./ha.
-
Herbicide Application: Apply the different concentrations of this compound to the seedlings at the 2-3 leaf stage using a calibrated sprayer. Include an untreated control group.
-
Experimental Design: Use a completely randomized design with 4-5 replications for each treatment.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse with controlled temperature (e.g., 28/22°C day/night), light (14-hour photoperiod), and humidity.
-
Data Collection: After 14-21 days, visually assess the percentage of weed control for each pot compared to the untreated control. Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR50 value.
| Treatment (g a.i./ha) | Visual Weed Control (%) | Average Dry Weight (g) | % Reduction in Dry Weight |
| 0 (Untreated Control) | 0 | 0 | |
| 50 | |||
| 100 | |||
| 200 | |||
| 400 | |||
| 800 |
Rice Phytotoxicity Assessment
This protocol is designed to evaluate the tolerance of different rice varieties to this compound.
Protocol:
-
Plant Material: Grow seedlings of different rice varieties in pots as described in the dose-response study.
-
Herbicide Application: Apply this compound at the recommended field rate (e.g., 300-450 g a.i./ha) and at twice the recommended rate to assess the margin of safety. Include an untreated control.
-
Data Collection: Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a rating scale.
| Phytotoxicity Rating | Description |
| 1 | No visible injury |
| 2 | Slight stunting or discoloration |
| 3 | Moderate stunting and chlorosis |
| 4 | Severe stunting, necrosis |
| 5 | Plant death |
| Rice Variety | Application Rate (g a.i./ha) | Phytotoxicity Rating (3 DAT) | Phytotoxicity Rating (7 DAT) | Phytotoxicity Rating (14 DAT) |
| Variety A | 0 | 1 | 1 | 1 |
| Variety A | 350 | |||
| Variety A | 700 | |||
| Variety B | 0 | 1 | 1 | 1 |
| Variety B | 350 | |||
| Variety B | 700 |
Field Efficacy Trial
This trial evaluates the performance of this compound under real-world agricultural conditions.
Protocol:
-
Trial Site Selection: Choose a site with a known history of infestation by the target weed species.
-
Experimental Design: Use a randomized complete block design with at least three replications. Plot size should be appropriate for standard agricultural practices (e.g., 5m x 4m).
-
Treatments:
-
This compound at the recommended rate (e.g., 350 g a.i./ha)
-
A standard commercial herbicide for comparison
-
Weed-free control (manual weeding)
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Untreated (weedy) control
-
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Application: Apply the herbicides at the appropriate timing (pre-emergence or early post-emergence) using a calibrated backpack sprayer.
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Data Collection:
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Weed Density and Biomass: At 30 and 60 DAT, count the number of weeds per square meter and collect the weed biomass from a designated quadrat in each plot.
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Crop Phytotoxicity: Assess phytotoxicity as described in the previous protocol.
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Crop Yield: At harvest, measure the grain yield from the net plot area.
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Data Analysis: Use Analysis of Variance (ANOVA) to compare the treatment effects on weed control and crop yield.
| Treatment | Weed Density (plants/m²) at 30 DAT | Weed Dry Biomass (g/m²) at 60 DAT | Rice Grain Yield (t/ha) |
| This compound (350 g a.i./ha) | |||
| Standard Herbicide | |||
| Weed-Free Control | |||
| Untreated Control |
This compound Residue Analysis
This protocol describes the quantification of this compound residues in soil and rice samples using High-Performance Liquid Chromatography (HPLC).
Protocol:
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Sample Collection: Collect soil and rice (grain and straw) samples from the field trial plots at harvest.
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Extraction:
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Soil: Extract a 50g soil sample with 100 mL of acetone by shaking for 2 hours. Filter the extract.
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Rice Grain/Straw: Homogenize a 25g sample and extract with 100 mL of acetone.
-
-
Cleanup: Partition the acetone extract with dichloromethane. Concentrate the dichloromethane layer and clean it up using a silica gel column.
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HPLC Analysis:
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Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile:water gradient.
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Detector: UV detector at 254 nm.
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-
Quantification: Prepare a calibration curve using this compound analytical standards.
| Sample Type | Treatment | This compound Residue Level (mg/kg) |
| Soil | This compound (350 g a.i./ha) | |
| Rice Grain | This compound (350 g a.i./ha) | |
| Rice Straw | This compound (350 g a.i./ha) | |
| Soil | Untreated Control | |
| Rice Grain | Untreated Control | |
| Rice Straw | Untreated Control |
Experimental Workflow Visualization
Conclusion
The successful execution of these protocols will provide a robust dataset for the comprehensive evaluation of this compound efficacy. This information is critical for regulatory submissions, product development, and providing sound recommendations for the use of this compound in rice cultivation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Weed Resistance to Anilofos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance to the herbicide anilofos.
Troubleshooting Guides
Scenario 1: Reduced Efficacy of this compound in Whole-Plant Assays
Question: My whole-plant bioassays show a significant decrease in this compound efficacy against a specific weed biotype compared to the susceptible control. What are the potential causes and how can I investigate them?
Answer:
Reduced efficacy in whole-plant assays is a primary indicator of herbicide resistance. The underlying causes can be broadly categorized as target-site resistance (TSR) or non-target-site resistance (NTSR).
Initial Troubleshooting Steps:
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Confirm Herbicide Application: Ensure accurate dosage, uniform application, and appropriate growth stage of the weeds as per your experimental design. Inconsistent application can mimic resistance.
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Dose-Response Assay: Conduct a dose-response experiment to quantify the level of resistance. This will determine the resistance factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to the susceptible population.
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High RF (>10-fold): Suggests a major resistance mechanism, potentially a target-site mutation.
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Low to moderate RF (2 to 10-fold): May indicate NTSR mechanisms such as enhanced metabolism.
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Investigating Potential Resistance Mechanisms:
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Target-Site Resistance (TSR): While specific TSR mutations for this compound are not yet widely documented in scientific literature, the general approach to investigate this is through molecular analysis.
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Hypothesis: A mutation in the gene encoding the target enzyme of this compound (involved in very long-chain fatty acid synthesis) prevents the herbicide from binding effectively.
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Experimental Approach: Sequence the target gene from both resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid substitutions.
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Non-Target-Site Resistance (NTSR): This is a more common and complex form of resistance.
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Reduced Uptake and Translocation:
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Hypothesis: The resistant weed biotype absorbs less this compound or is less efficient at translocating it to the target site.
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Experimental Protocol: Utilize radiolabeled this compound to quantify its absorption and movement within susceptible and resistant plants over time.
-
-
Enhanced Metabolism:
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Hypothesis: The resistant biotype metabolizes this compound into non-toxic forms more rapidly than the susceptible biotype. This is often mediated by detoxification enzymes like Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][2][3][4][5]
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Experimental Protocol:
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Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites in both resistant and susceptible plants over a time course.
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Enzyme Assays: Measure the in vitro activity of GSTs and P450s from both biotypes using model substrates and this compound itself.
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Synergist Studies: Apply this compound in combination with inhibitors of detoxification enzymes (e.g., piperonyl butoxide (PBO) for P450s, and 4-chloro-7-nitrobenzofurazan (NBD-Cl) for GSTs) to see if the resistance can be reversed.
-
-
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Logical Workflow for Investigating Reduced this compound Efficacy
Caption: Workflow for troubleshooting reduced this compound efficacy.
Scenario 2: Inconsistent Results in GST Activity Assays
Question: I am getting variable results in my Glutathione S-transferase (GST) activity assays when comparing resistant and susceptible weed biotypes. What could be causing this and how can I improve my protocol?
Answer:
Inconsistent GST activity can be due to several factors related to sample preparation, assay conditions, and the inherent complexity of the GST enzyme family.
Troubleshooting Steps:
-
Protein Extraction:
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Issue: Incomplete protein extraction or protein degradation.
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Solution: Optimize your extraction buffer. Ensure it contains a sufficient concentration of protease inhibitors and reducing agents (e.g., DTT or β-mercaptoethanol). Perform all extraction steps at 4°C to minimize enzymatic degradation.
-
-
Substrate Specificity:
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Issue: The model substrate (e.g., CDNB - 1-chloro-2,4-dinitrobenzene) may not be optimal for the specific GST isozymes involved in this compound detoxification.
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Solution: Test a panel of different model substrates. If possible, synthesize an this compound-glutathione conjugate to use as a standard and develop an LC-MS-based assay to directly measure the conjugation of this compound.
-
-
Assay Conditions:
-
Issue: Sub-optimal pH, temperature, or substrate concentrations.
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Solution: Perform kinetic studies to determine the optimal pH and temperature for the GST activity in your weed species. Titrate the concentrations of both glutathione (GSH) and your substrate to ensure you are measuring the initial reaction velocity (V₀).
-
-
Isozyme Diversity:
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Issue: Different GST isozymes may be upregulated in the resistant biotype, each with different substrate specificities and kinetic properties. A single assay condition may not capture the full picture.
-
Solution: Consider using native polyacrylamide gel electrophoresis (PAGE) followed by activity staining to visualize different GST isozymes. For a more in-depth analysis, proteomics approaches can identify the specific GST proteins that are overexpressed in the resistant biotype.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an organophosphate herbicide that belongs to the HRAC Group K3. Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is essential for cell division and growth. This inhibition primarily occurs in the meristematic tissues of susceptible weeds.
Q2: What are the known mechanisms of weed resistance to this compound?
A2: While specific research on this compound resistance is limited, based on knowledge of other herbicides, resistance is likely to occur through two main mechanisms:
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Target-Site Resistance (TSR): This would involve a mutation in the gene encoding the enzyme targeted by this compound, reducing the binding affinity of the herbicide.
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Non-Target-Site Resistance (NTSR): This is considered a more likely mechanism for resistance to this compound and can involve:
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Enhanced metabolism: Increased activity of detoxification enzymes, particularly Glutathione S-transferases (GSTs), which conjugate this compound with glutathione, rendering it non-toxic.
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Reduced uptake and/or translocation: The resistant plant may absorb less of the herbicide or be less efficient at moving it to the target site.
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Q3: How can I perform a whole-plant dose-response assay to determine the level of this compound resistance?
A3: A whole-plant dose-response assay is a fundamental experiment to quantify resistance.
Experimental Protocol: Whole-Plant Dose-Response Assay
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Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.
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Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound doses. A typical range would be 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include an untreated control for each population.
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Experimental Design: Use a completely randomized design with at least four replications for each dose and population.
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Data Collection: After a set period (e.g., 21 days), visually assess plant survival and harvest the above-ground biomass to determine the fresh or dry weight.
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Data Analysis: Calculate the growth reduction as a percentage of the untreated control for each dose. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ (the this compound dose causing 50% growth reduction).
-
Resistance Factor (RF) Calculation: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
Hypothetical Dose-Response Data for this compound
| This compound Dose (g a.i./ha) | Susceptible Biotype (% Growth Reduction) | Resistant Biotype (% Growth Reduction) |
| 0 | 0 | 0 |
| 75 | 55 | 15 |
| 150 | 85 | 30 |
| 300 | 98 | 52 |
| 600 | 100 | 75 |
| 1200 | 100 | 92 |
Q4: How can I investigate the role of GSTs in this compound resistance?
A4: Investigating the role of GSTs involves a combination of biochemical assays and molecular techniques.
Experimental Protocol: GST Activity Assay
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Protein Extraction: Homogenize fresh leaf tissue from both resistant and susceptible plants in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0, containing protease inhibitors and a reducing agent). Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: In a microplate reader, combine the protein extract with a reaction mixture containing a known concentration of glutathione (GSH) and a substrate (e.g., CDNB). Monitor the change in absorbance at 340 nm over time, which indicates the rate of the GST-catalyzed reaction.
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Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) for both resistant and susceptible biotypes. A significantly higher specific activity in the resistant biotype suggests a role for GSTs in resistance.
Experimental Workflow for Investigating GST-mediated Resistance
Caption: Workflow for investigating the role of GSTs in this compound resistance.
Q5: What strategies can be used in the field to manage this compound-resistant weeds?
A5: Managing this compound resistance requires an integrated weed management (IWM) approach that reduces the selection pressure for resistance.
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Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other herbicides with the same mode of action. Rotate with herbicides from different HRAC groups. Tank-mixing this compound with a herbicide that has a different mode of action can also be effective.
-
Cultural Practices:
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Crop Rotation: Rotating rice with other crops can disrupt the life cycle of rice weeds and allow for the use of different herbicides.
-
Water Management: Proper water management can suppress the germination and growth of certain weeds.
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Manual Weeding: In smaller areas or where feasible, manual removal of resistant weeds before they set seed can prevent their spread.
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-
Scouting and Monitoring: Regularly monitor fields for weed escapes after this compound application. If resistance is suspected, collect seed samples for testing to confirm resistance and determine the most effective alternative control measures.
Hypothesized this compound Detoxification Pathway
Caption: Hypothesized GST-mediated detoxification of this compound in a resistant weed.
References
- 1. researchgate.net [researchgate.net]
- 2. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Role of glutathione transferases in herbicide detoxification in weeds - Durham e-Theses [etheses.dur.ac.uk]
- 5. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anilofos Concentration for Effective Weed Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of anilofos for effective weed control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective organophosphate herbicide.[1] Its primary mode of action is the inhibition of cell division by disrupting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] Specifically, it targets and inhibits the VLCFA-synthase, an enzyme crucial for the initial elongation step in VLCFA production.[2][3] This inhibition halts the growth of susceptible weeds, particularly in the meristematic tissues of roots and newly emerging shoots.
Q2: What is a recommended starting concentration range for this compound in efficacy studies?
Based on field studies, effective concentrations of this compound for weed control in transplanted rice typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). For laboratory and greenhouse dose-response studies, it is advisable to test a range of concentrations around this effective field rate to determine the optimal dose for specific weed species and environmental conditions.
Q3: How quickly can I expect to see the effects of this compound on susceptible weeds?
Symptoms of this compound application, such as stunted growth and discoloration, can become visible within a week of application. However, complete necrosis and death of the weed may take longer.
Q4: Is this compound a pre-emergence or post-emergence herbicide?
This compound is effective as both a pre-emergence and an early post-emergence herbicide. It is primarily absorbed through the roots of emerging weeds and, to a lesser extent, through the shoots and young leaves of newly emerged weeds.
Troubleshooting Guide
Problem 1: Poor weed control despite applying the recommended concentration of this compound.
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Possible Cause 1: Incorrect Application Timing.
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Solution: this compound is most effective when applied either before weeds emerge (pre-emergence) or at a very early stage of weed growth (early post-emergence). Applying it to mature weeds will result in reduced efficacy. For optimal results in transplanted rice, apply within 10 days of planting or sowing.
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Possible Cause 2: Environmental Factors.
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Solution: The efficacy of this compound can be influenced by environmental conditions. Ensure the soil has adequate moisture at the time of application, as this aids in the uptake of the herbicide by weed roots. Avoid application in overly dry or hot conditions, which can stress the weeds and reduce herbicide absorption.
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Possible Cause 3: Weed Species Insensitivity.
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Solution: While this compound controls a range of annual grasses and sedges, some weed species may be naturally less susceptible. Confirm that the target weed species is listed as susceptible to this compound. If not, consider using a different herbicide or a tank mix with a herbicide that has a different mode of action.
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Possible Cause 4: Herbicide Resistance.
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Solution: Continuous use of herbicides with the same mode of action can lead to the development of resistant weed populations. If you suspect resistance, it is crucial to implement a resistance management strategy. This includes rotating this compound with herbicides from different groups. For example, since this compound is a Group K3 herbicide, you could rotate it with herbicides from groups such as Group A (ACCase inhibitors) or Group B (ALS inhibitors).
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Problem 2: The crop (e.g., rice) is showing signs of damage after this compound application.
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Possible Cause 1: Excessive Concentration.
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Solution: Applying this compound at a concentration higher than recommended can lead to phytotoxicity in the crop. Symptoms can include stunting, discoloration, and necrotic spots on the leaves. It is crucial to accurately calculate and apply the correct dosage. If phytotoxicity is observed, the crop may recover within a week, but it is essential to avoid over-application in the future.
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Possible Cause 2: Crop Stress.
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Solution: Crops under stress from factors like drought, waterlogging, or extreme temperatures may be more susceptible to herbicide injury. Avoid applying this compound when the crop is under stress.
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Possible Cause 3: Incorrect Application Method.
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Solution: Ensure that the application method provides uniform coverage and avoids concentrating the herbicide in certain areas. For spray applications, use appropriate nozzles (e.g., flat fan or flood jet) and maintain a consistent application speed.
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Data Presentation
Table 1: Efficacy of Different this compound Formulations and Concentrations on Weed Control in Transplanted Rice.
| Treatment No. | Formulation | Concentration (g a.i./ha) | Weed Density Reduction (%) | Rice Grain Yield ( kg/ha ) |
| T1 | 30% GR with emulsifier | 300 | Data not specified | Data not specified |
| T2 | 30% GR with emulsifier | 450 | Significant reduction | 5761 (closely followed T3) |
| T3 | 30% GR with emulsifier | 600 | Most effective reduction | 5761 |
| T4 | 30% GR w/o emulsifier | 300 | Maximum weed density | Data not specified |
| T5 | 30% GR w/o emulsifier | 450 | Data not specified | Data not specified |
| T6 | 30% GR w/o emulsifier | 600 | Significant reduction | 5761 (closely followed T3) |
| T7 | 30% EC | 300 | Data not specified | Data not specified |
| T8 | 30% EC | 450 | Effective against grassy and broad-leaved weeds | Greatest grain yield |
Source: Adapted from a study on the bio-efficacy of this compound formulations.
Table 2: Phytotoxicity Rating Scale for Visual Assessment of Crop Injury.
| Rating | % Injury | Description |
| 0 | 0 | No injury |
| 1 | 1-10 | Very slight injury, barely noticeable |
| 2 | 11-20 | Slight injury, some discoloration or stunting |
| 3 | 21-30 | Slight to moderate injury, noticeable stunting |
| 4 | 31-40 | Moderate injury, significant stunting and/or discoloration |
| 5 | 41-50 | Moderate to severe injury, stand reduction possible |
| 6 | 51-60 | Severe injury, significant stand reduction |
| 7 | 61-70 | Very severe injury, only a few plants survive |
| 8 | 71-80 | Near complete kill |
| 9 | 81-99 | Almost complete kill |
| 10 | 100 | Complete kill |
Source: Based on the rating scale suggested by Rao (2000).
Experimental Protocols
Protocol 1: Dose-Response Study for this compound Efficacy
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Plant Material: Grow the target weed species and the crop species (for selectivity assessment) in pots or trays containing a suitable growth medium.
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Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific species.
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Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired range of application rates (e.g., 0, 150, 300, 450, 600, 900 g a.i./ha).
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Application: Apply the different herbicide concentrations to the plants at a consistent growth stage (e.g., 2-3 leaf stage for post-emergence application). Use a laboratory sprayer to ensure uniform coverage. Include an untreated control group.
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Data Collection: At set time points after application (e.g., 7, 14, and 21 days), assess the following:
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Visual injury using the phytotoxicity rating scale (Table 2).
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Plant height.
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Above-ground biomass (fresh and dry weight).
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Data Analysis: Analyze the data to determine the effective dose that causes a 50% reduction in growth (ED50) for the target weed and to assess the margin of safety for the crop.
Protocol 2: Assessing this compound Phytotoxicity on Rice Seedlings
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Seedling Preparation: Grow rice seedlings in a controlled environment to a uniform growth stage (e.g., 2-3 leaf stage).
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Herbicide Application: Apply this compound at the intended use rate and at a higher rate (e.g., 2x the use rate) to assess the margin of safety. Include an untreated control.
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Visual Assessment: At 1, 3, and 7 days after application, visually assess the rice seedlings for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), necrosis (tissue death), or malformations. Use the rating scale in Table 2 to quantify the level of injury.
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Chlorophyll Content: For a more quantitative measure, chlorophyll content can be measured using a chlorophyll meter at various time points after application. A reduction in chlorophyll content can be an early indicator of phytotoxicity.
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Biomass Measurement: At the end of the observation period (e.g., 14 or 21 days after application), harvest the above-ground portion of the seedlings and measure the fresh and dry weight to determine any impact on growth.
Mandatory Visualizations
Caption: Signaling pathway showing this compound inhibiting the condensation step in Very-Long-Chain Fatty Acid (VLCFA) synthesis.
Caption: Experimental workflow for a dose-response study to determine the optimal concentration of this compound.
Caption: Logical workflow for troubleshooting poor weed control with this compound.
References
Troubleshooting poor efficacy of Anilofos application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the efficacy of Anilofos application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an organophosphorus anilide herbicide used for pre- or post-emergent control of annual grassy weeds and sedges, particularly in transplanted rice.[1][2] Its primary mechanism of action is the inhibition of very long-chain fatty acid synthesis, which disrupts cell division and elongation in the meristematic tissues of susceptible weeds, leading to discoloration, stunted growth, and eventual death.[1][3]
Q2: What are the common formulations of this compound available?
This compound is commonly available in Emulsifiable Concentrate (EC) and Granule (GR) formulations.[1] In India, formulations are sold as 18% or 30% emulsifiable concentrates.
Q3: What is the recommended application timing for this compound in transplanted rice?
For transplanted rice, this compound should be applied within 5 to 10 days after planting or sowing the crop for optimal efficacy.
Q4: Can this compound be tank-mixed with other herbicides?
Yes, this compound is compatible with some other herbicides, such as 2,4-D formulations and Propanil. However, it is crucial to perform a jar test for compatibility before tank-mixing to avoid physical or chemical incompatibility issues that can lead to poor efficacy or crop injury.
Q5: Are there any known issues of weed resistance to this compound?
Yes, as with many herbicides, repeated use of this compound can lead to the development of resistant weed populations. The Herbicide Resistance Action Committee (HRAC) classifies this compound in Group K3, and the Weed Science Society of America (WSSA) classifies it in Group 15.
Troubleshooting Guides
Problem 1: Poor Weed Control After this compound Application
Q: I have applied this compound according to the recommended dosage, but I am observing poor control of target weeds. What could be the reasons?
A: Several factors can contribute to the reduced efficacy of this compound. Consider the following troubleshooting steps:
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Application Timing: Ensure that the application was done within the recommended window of 5-10 days after transplanting for pre- or early post-emergence control. Weeds that have passed the susceptible growth stage will be harder to control.
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Dosage and Formulation: Verify that the correct dosage was used for the target weed species and density. Emulsifiable concentrate (EC) formulations have been reported to be more effective against certain grassy and broad-leaved weeds compared to granule (GR) formulations.
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Water Management: Proper water management is critical for this compound efficacy. The field should be drained before application and re-flooded within one day after application, maintaining the water level for at least 10 days.
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Soil Properties: The efficacy of this compound can be influenced by soil type, organic matter content, and pH. Higher organic matter and clay content can lead to increased adsorption of the herbicide, potentially reducing its availability for weed uptake. Soil pH can also affect herbicide availability and degradation.
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Weed Spectrum: Confirm that the weeds present in your experimental plots are listed as susceptible to this compound. It is effective against annual grasses and sedges like Echinochloa crusgalli, Cyperus difformis, and Cyperus iria.
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Rainfall: Rainfall immediately after a foliar application can wash the herbicide off the weed surfaces, reducing its effectiveness.
Problem 2: Crop Injury or Phytotoxicity Observed After Application
Q: My rice plants are showing signs of stunting, discoloration, or necrotic spots after this compound application. What could be the cause and how can it be mitigated?
A: Phytotoxicity from this compound application on rice can occur under certain conditions.
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Incorrect Dosage: Exceeding the recommended application rate is a common cause of crop injury.
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Application Method: Uneven application can lead to high concentrations of the herbicide in certain areas, causing localized phytotoxicity. Using a properly calibrated sprayer with a flat fan or flood jet nozzle is recommended.
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Environmental Conditions: Stressful environmental conditions for the crop at the time of application can increase its susceptibility to herbicide injury.
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Recovery: In some cases, rice plants may exhibit temporary phytotoxic effects such as stunted growth and discoloration, but they often recover within a week.
Problem 3: Inconsistent Results Across Different Experimental Plots
Q: I am observing variable efficacy of this compound across my research plots, even with consistent application rates. What could be causing this inconsistency?
A: Variability in results can often be attributed to differences in the micro-environment of your experimental plots.
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Soil Heterogeneity: Variations in soil pH, organic matter content, and texture across different plots can affect the adsorption, degradation, and overall efficacy of this compound. It is advisable to conduct a baseline soil analysis for each plot.
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Weed Density and Distribution: Uneven weed pressure across plots can lead to perceived differences in herbicide performance.
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Water Management: Inconsistent water levels or drainage across plots can significantly impact the effectiveness of a soil-active herbicide like this compound.
Data Presentation
Table 1: Recommended Application Rates for this compound Formulations
| Formulation | Target Crop | Weeds Controlled | Dosage of Active Ingredient (a.i.) per Hectare | Formulation Dosage per Hectare | Water Volume (L/ha) |
| 30% EC | Transplanted Rice | Echinochloa crusgalli, Cyperus difformis, Cyperus iria, Eclipta alba, Ischaemum rugosum | 300-450 g | 1.0-1.5 L | 375-500 |
| 18% EC | Paddy | Fimbristylis Spp. | 300-450 g | 1.66-2.5 kg | 500-600 |
| 30% GR (with emulsifier) | Transplanted Rice | Grasses, Sedges, Broad-leaved weeds | 300-600 g | 1.0-2.0 kg | N/A (Granular) |
Data compiled from multiple sources.
Table 2: Influence of Soil Properties on this compound Persistence
| Soil Type | pH | Organic Carbon (%) | Half-life (days) at 450 g a.i./ha |
| Alfisol | 4.0 | 0.5 | 3.17 |
| Inceptisol | 7.2 | 0.26 | 3.91 |
Data from a study on this compound degradation in different soil types.
Experimental Protocols
Protocol 1: Jar Test for Tank-Mix Compatibility
This protocol helps determine the physical compatibility of this compound with other pesticides in a spray solution.
Materials:
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A clean, clear glass jar with a lid (1-quart or 1-liter)
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Water source representative of what will be used for spraying
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Pipettes or measuring cylinders for accurate measurement of each product
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The this compound formulation and the proposed tank-mix partners
Procedure:
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Fill the jar halfway with the water.
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Add the components in the correct mixing order (refer to product labels, but a general order is water-soluble bags, wettable powders, water-dispersible granules, flowables, emulsifiable concentrates, and then surfactants).
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Add the proportionate amount of each product to the jar. For example, if the spray volume is 100 L/ha, and the product rate is 1 L/ha, add 10 ml of the product to 1 L of water in the jar.
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Secure the lid and invert the jar 10-15 times to mix the contents thoroughly.
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Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.
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If the mixture remains uniform, the products are likely physically compatible. If separation occurs but remixes easily, constant agitation in the spray tank will be necessary. If precipitates or gels form, the products are incompatible.
Protocol 2: Soil Analysis for Troubleshooting Poor Efficacy
This protocol outlines the key soil parameters to analyze when investigating inconsistent this compound performance.
Materials:
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Soil auger or spade
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Clean plastic bags for sample collection
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Permanent marker for labeling
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Access to a soil testing laboratory
Procedure:
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Collect composite soil samples from the top 15 cm of soil from both the "poor efficacy" and "good efficacy" areas of your experimental plots.
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In each designated area, collect 10-15 subsamples in a zigzag pattern and mix them thoroughly in a clean bucket to create a representative composite sample.
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Place approximately 500g of the composite sample into a labeled plastic bag.
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Submit the samples to a soil testing laboratory for analysis of the following parameters:
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Soil pH
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Organic carbon or organic matter content (%)
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Soil texture (percentage of sand, silt, and clay)
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Compare the results from the different areas to determine if variations in these soil properties correlate with the observed differences in this compound efficacy.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action in weeds.
Caption: Troubleshooting workflow for poor efficacy of this compound application.
References
Technical Support Center: Addressing Anilofos Phytotoxicity in Rice Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to anilofos phytotoxicity in rice (Oryza sativa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it control weeds in rice?
This compound is a pre-emergence and early post-emergence herbicide used to control annual grasses and sedges in transplanted and direct-seeded rice.[1][2] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which in turn inhibits cell division in the meristematic tissues of weeds.[3][4] This disruption of cell division and elongation leads to stunted growth, discoloration, and eventual death of the target weeds.[4]
Q2: What are the typical symptoms of this compound phytotoxicity in rice?
While this compound is generally selective for rice, phytotoxicity can occur, especially at higher application rates. Common symptoms include:
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Stunted growth: A noticeable reduction in plant height and overall biomass.
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Discoloration: Yellowing of leaves (chlorosis) or other abnormal color changes.
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Necrotic spots: The appearance of dead tissue on the leaves.
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Poor crop emergence: Difficulty for seedlings to emerge from the soil.
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Root damage: Inhibition of root growth and development.
In some cases, rice plants may recover from initial phytotoxic effects within a week.
Q3: What are the molecular and biochemical effects of this compound on rice?
Untargeted metabolomics studies have shown that this compound application can lead to significant changes in the metabolic profile of rice plants. It has been observed to downregulate amino acid metabolism while promoting carbohydrate metabolism and the biosynthesis of secondary metabolites. Specifically, pathways like flavonoid biosynthesis and starch and sucrose metabolism may be enhanced at certain application rates. At the cellular level, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS).
Q4: How can this compound phytotoxicity be mitigated in rice?
The primary method for mitigating this compound phytotoxicity is the use of herbicide safeners. Safeners are chemical agents that, when applied to the crop, enhance its tolerance to a subsequently applied herbicide without compromising weed control efficacy. For chloroacetamide herbicides like this compound, safeners such as fenclorim have been shown to be effective. These safeners work by inducing the expression of detoxification enzymes, such as glutathione S-transferases (GSTs), which help the rice plant to metabolize the herbicide more rapidly.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound and rice.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in phytotoxicity symptoms across replicates. | 1. Uneven herbicide application.2. Inconsistent environmental conditions (e.g., temperature, light, humidity).3. Variability in soil composition or moisture content. | 1. Ensure the sprayer is calibrated correctly for a uniform application rate.2. Maintain consistent and controlled environmental conditions in growth chambers or greenhouses.3. Use a homogenous soil mix and ensure consistent watering across all experimental units. |
| No observable phytotoxicity even at high this compound concentrations. | 1. Incorrect herbicide concentration calculation.2. Degradation of the this compound stock solution.3. Use of a highly tolerant rice variety. | 1. Double-check all calculations for preparing the herbicide solutions.2. Prepare fresh this compound solutions before each experiment.3. Verify the known tolerance level of the specific rice cultivar being used. Consider including a susceptible control variety for comparison. |
| Safener application does not reduce phytotoxicity. | 1. Incorrect timing of safener application relative to herbicide treatment.2. Inappropriate safener concentration.3. The chosen safener is not effective for this compound in the specific rice variety. | 1. Apply the safener as a seed treatment or at the recommended time before herbicide application to allow for the induction of detoxification pathways.2. Perform a dose-response experiment to determine the optimal safener concentration.3. Consult literature for safeners known to be effective with chloroacetamide herbicides in rice. Fenclorim is a commonly cited example. |
| Unexpected phytotoxicity in control group (no this compound). | 1. Contamination of soil, water, or equipment with herbicide residues.2. Other environmental stressors causing similar symptoms (e.g., nutrient deficiency, disease). | 1. Thoroughly clean all pots, trays, and application equipment between experiments.2. Ensure a balanced nutrient supply and monitor for any signs of pathogens. |
Data Presentation
Table 1: Effect of this compound Formulations and Application Rates on Rice Yield and Weed Control
| Treatment | Application Rate (g a.i./ha) | Weed Density Reduction (%) | Rice Grain Yield ( kg/ha ) | Phytotoxicity Symptoms | Reference |
| This compound 30% GR with emulsifier | 300 | Not specified | Not specified | Not specified | |
| This compound 30% GR with emulsifier | 450 | Significant reduction | ~5700 (closely followed the highest) | Stunted growth, discoloration, necrotic spots (recovered within a week) | |
| This compound 30% GR with emulsifier | 600 | Significant reduction | 5761 (highest) | Stunted growth, discoloration, necrotic spots (recovered within a week) | |
| This compound 30% GR without emulsifier | 300 | Lower reduction | Not specified | Not specified | |
| This compound 30% GR without emulsifier | 600 | Significant reduction | ~5700 (closely followed the highest) | Stunted growth, discoloration, necrotic spots (recovered within a week) | |
| This compound 30% EC | 300 | Not specified | Not specified | Not specified | |
| This compound 30% EC | 450 | Effective against grassy and broad-leaved weeds | Not specified | Not specified | |
| Weedy Check | - | 0 | Significantly lower than treated plots | None from herbicide | |
| Weed Free | - | 100 | Highest | None from herbicide |
Table 2: Impact of this compound on Rice Metabolites (Untargeted Metabolomics)
| Metabolic Pathway | Effect of this compound Application | Key Differential Metabolites | Reference |
| Amino Acid Metabolism | Downregulated | Not specified | |
| Carbohydrate Metabolism | Promoted | Not specified | |
| Secondary Metabolite Biosynthesis | Promoted | Not specified | |
| Flavonoid Biosynthesis | Potentially improved activity at 40 g/acre | Not specified | |
| Starch and Sucrose Metabolism | Potentially improved activity at 40 g/acre | Succinic acid semialdehyde, Riboflavin | |
| Lipids and Lipid-like Molecules | Primary class of differential metabolites | Not specified | |
| Phenylpropanoids and Polyketides | Primary class of differential metabolites | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity in Rice
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Plant Material and Growth Conditions:
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Use a susceptible rice variety for initial phytotoxicity screening.
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Sow pre-germinated seeds in pots filled with a standardized soil mix.
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Grow seedlings in a controlled environment (growth chamber or greenhouse) with optimal temperature, light, and humidity for rice cultivation.
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This compound Application:
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Prepare a stock solution of this compound and make serial dilutions to achieve the desired application rates (e.g., recommended field rate, 2x, 4x).
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Apply the this compound solution uniformly to the soil surface (pre-emergence) or as a foliar spray (post-emergence) at a specific growth stage (e.g., 2-3 leaf stage).
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Include a control group treated with water or the herbicide carrier solution only.
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Data Collection and Analysis:
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Visually assess phytotoxicity symptoms (stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
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Measure plant height, shoot and root biomass (fresh and dry weight) at the end of the experiment.
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Analyze chlorophyll content from leaf samples.
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Conduct statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
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Protocol 2: Evaluation of Safener Efficacy against this compound Phytotoxicity
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Safener Application:
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Apply the safener (e.g., fenclorim) as a seed treatment before sowing or as a soil drench/foliar spray prior to this compound application.
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Include control groups: untreated, this compound only, and safener only.
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This compound Treatment:
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Apply this compound at a concentration known to cause moderate to severe phytotoxicity.
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Data Collection and Analysis:
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Collect the same phytotoxicity and growth parameters as in Protocol 1.
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Additionally, assay the activity of detoxification enzymes, such as glutathione S-transferase (GST), from plant tissue samples.
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Compare the level of phytotoxicity in the "this compound only" group with the "safener + this compound" group to determine the efficacy of the safener.
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Mandatory Visualizations
Caption: Mechanism of this compound phytotoxicity and safener action in rice.
Caption: Workflow for assessing this compound phytotoxicity and safener efficacy.
References
- 1. Insights into the effects of this compound on direct-seeded rice production system through untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyzeseeds.com [analyzeseeds.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Mitigating Anilofos Runoff from Agricultural Fields
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on understanding and reducing anilofos runoff from agricultural fields. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its runoff a concern?
This compound is a pre-emergence organophosphate herbicide primarily used for the control of annual grasses and sedges in rice cultivation.[1][2] Its runoff from agricultural fields into surrounding water bodies is a significant environmental concern due to its potential toxicity to non-target aquatic organisms and the risk of water contamination.
Q2: What are the primary factors influencing the amount of this compound runoff?
The extent of this compound runoff is influenced by a combination of factors, including:
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Herbicide Properties: this compound's solubility and its tendency to adsorb to soil particles (measured by its soil organic carbon-water partitioning coefficient, Koc) play a crucial role.
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Soil Characteristics: Soil texture (clay, sand, silt content), organic matter content, and soil structure affect water infiltration rates and the binding of this compound.
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Field Topography: The slope of the field is a major determinant of the velocity and volume of surface runoff.[3]
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Rainfall Patterns: The intensity and duration of rainfall events, especially those occurring shortly after herbicide application, are critical drivers of runoff.[3][4]
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Agricultural Practices: Tillage methods, irrigation management, and the presence of crop residues on the soil surface significantly impact runoff.
Q3: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff in rice paddies?
Several BMPs can be implemented to minimize this compound runoff from rice fields:
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Integrated Pest Management (IPM): Employing IPM strategies can help reduce the overall reliance on herbicides like this compound.
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Water Management: Proper water management in rice paddies, such as holding water for a sufficient period after application, can reduce the immediate loss of the herbicide.
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Application Timing: Avoid applying this compound when heavy rainfall is forecasted.
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Conservation Tillage: Practices like no-till or minimum tillage can enhance water infiltration and reduce soil erosion, thereby decreasing runoff.
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Vegetative Buffer Strips: Establishing vegetated areas between fields and water bodies can effectively filter runoff and trap sediment and dissolved herbicides.
Troubleshooting Guides
Troubleshooting High this compound Concentrations in Runoff Samples
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly high this compound concentrations in initial runoff samples. | 1. Recent application of this compound coinciding with a significant rainfall event. 2. Application rate was higher than intended. 3. Soil has low organic matter content, leading to less adsorption. | 1. Review application records and weather data. 2. Verify calibration of application equipment. 3. Analyze soil for organic matter content to assess its binding capacity. |
| Consistently high this compound levels in runoff throughout the season. | 1. Persistent soil conditions that favor runoff (e.g., compacted soil, steep slope). 2. Ineffective mitigation measures. 3. Slow degradation of this compound in the specific soil and environmental conditions. | 1. Evaluate soil compaction and field slope. 2. Assess the design and maintenance of buffer strips or other mitigation strategies. 3. Conduct a soil persistence study to determine the half-life of this compound under field conditions. |
| High variability in this compound concentrations between replicate runoff plots. | 1. Non-uniform application of this compound. 2. Spatial variability in soil properties within the experimental area. 3. Channelized flow of runoff in some plots. | 1. Review application technique for uniformity. 2. Collect and analyze soil samples from each plot to assess variability. 3. Observe runoff patterns during rainfall events to identify any channelization. |
Troubleshooting this compound Analysis by HPLC-UV
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (fronting, tailing, or splitting) for this compound standard. | 1. Column degradation or contamination. 2. Incompatible solvent used to dissolve the standard. 3. Issues with the mobile phase (e.g., incorrect pH, buffer concentration). | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the standard in the mobile phase. 3. Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Matrix interference in soil and water sample analysis (e.g., co-eluting peaks, baseline noise). | 1. Inadequate sample cleanup. 2. Presence of humic and fulvic acids in soil extracts. 3. High salt content in water samples. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps. Consider using different sorbents or elution solvents. 2. Use a guard column to protect the analytical column from strongly retained matrix components. 3. Dilute the sample extract if the this compound concentration is high enough, to reduce the matrix load. |
| Low or inconsistent recovery of this compound from spiked samples. | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup or concentration steps. 3. Degradation of this compound during sample processing. | 1. Experiment with different extraction solvents and techniques (e.g., sonication, shaking time). 2. Check for analyte breakthrough during SPE or loss during solvent evaporation. 3. Ensure samples are processed promptly and stored correctly to prevent degradation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉ClNO₃PS₂ | |
| Molecular Weight | 367.85 g/mol | |
| Water Solubility | 13.6 mg/L at 20°C | |
| Vapor Pressure | 2.1 x 10⁻⁴ Pa at 25°C | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.83 | |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 772 - 1288 L/kg |
Table 2: Half-life of this compound in Soil
| Soil Type | Application Rate (kg a.i./ha) | Half-life (days) | Reference |
| Sandy Loam | 0.4 | 13.0 | |
| Sandy Loam | 0.8 | 15.5 | |
| Paddy Soil | Not Specified | 4-5 |
Table 3: Efficacy of Mitigation Measures on Herbicide Runoff Reduction (General)
| Mitigation Measure | Runoff Volume Reduction (%) | Sediment Loss Reduction (%) | Herbicide Loss Reduction (%) | Reference(s) |
| Vegetative Buffer Strips (6-18m) | 87 - 100 | 44 - 100 | >99 (for some herbicides) | |
| Conservation Tillage (No-Till vs. Conventional) | 26 - 55 | 64 - 87 | 15 (soluble) |
Note: The efficacy of mitigation measures can be highly variable and depends on site-specific conditions. The values presented are indicative of the potential reductions observed for various herbicides and are not specific to this compound unless otherwise stated.
Experimental Protocols
Protocol: Simulated Rainfall Runoff Study for this compound
This protocol outlines the key steps for conducting a laboratory or field-based simulated rainfall study to quantify this compound runoff.
1. Experimental Plot Setup:
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Construct runoff plots of a standardized size (e.g., 1m x 2m) on the soil of interest.
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Install borders around the plots to isolate runoff.
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Incorporate a collection system at the downslope end of each plot to channel runoff into collection vessels.
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For laboratory studies, soil can be packed into trays to a specified bulk density.
2. This compound Application:
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Apply a known concentration of this compound formulation uniformly to the soil surface of the plots at a rate representative of agricultural practice.
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Include control plots with no this compound application.
3. Rainfall Simulation:
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Use a rainfall simulator capable of producing a consistent and uniform rainfall intensity.
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Calibrate the simulator to achieve the desired rainfall intensity (e.g., 50 mm/hr, 70 mm/hr).
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Apply simulated rainfall to the plots for a predetermined duration (e.g., 60 minutes).
4. Runoff Sample Collection:
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Collect runoff samples at regular intervals throughout the simulated rainfall event (e.g., every 5-10 minutes).
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Measure the volume of runoff for each time interval.
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Store the collected samples in appropriate containers (e.g., amber glass bottles) and refrigerate at 4°C until analysis to prevent degradation.
5. Sample Analysis:
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Extract this compound from the water and sediment phases of the runoff samples using an appropriate method (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).
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Analyze the extracts for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
6. Data Analysis:
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Calculate the total volume of runoff and the total mass of this compound lost from each plot.
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Determine the concentration of this compound in the runoff over time.
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Express the total this compound loss as a percentage of the amount initially applied.
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound in the environment.
Caption: Workflow for a simulated rainfall runoff experiment.
Caption: Troubleshooting logic for high this compound runoff.
References
Technical Support Center: Anilofos Bioavailability in Soil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of the herbicide Anilofos in soil.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Question 1: Why am I observing highly variable this compound degradation rates between soil batches of the same type?
Answer: Several factors can cause variability in this compound degradation, even within the same soil classification. Consider the following:
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Microbial Population Differences: Soil microbial activity is a primary driver of this compound degradation.[1][2] Inconsistent storage or handling of soil samples can alter the microbial community. Ensure all soil samples are collected from the same location, depth, and time, and are homogenized thoroughly before use.
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Moisture Content Fluctuation: Degradation rates are sensitive to soil moisture. The degradation rate has been shown to increase from 45.0% to 68.4% as soil water content varies from 30% to 110%.[3] Precisely control and monitor the moisture level in all experimental units.
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Temperature Variations: Temperature significantly influences degradation kinetics.[3] A study showed that as temperature increased from 20°C to 40°C, the degradation rate of this compound increased from 10.4% to 37.6%.[3] Maintain a constant, controlled temperature in your incubation chambers.
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Organic Matter Heterogeneity: Soil organic matter is a key factor controlling the sorption and degradation of pesticides. Even small variations in organic carbon content can lead to different adsorption rates, affecting the amount of this compound available for degradation. Ensure your soil is well-mixed to distribute organic matter evenly.
Question 2: My recovery of this compound during solvent extraction is consistently low (<75%). What are the potential causes and solutions?
Answer: Low recovery is a common issue related to extraction efficiency and the formation of bound residues.
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Extraction Solvent and Method: The choice of solvent is critical. Methods for organophosphates often involve extraction with solvents like acetone, methylene chloride, or ethyl ether. Ensure your solvent polarity is appropriate for this compound. Consider using a multi-step extraction or a more vigorous technique like ultrasound-assisted extraction (UAE) to improve recovery.
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Formation of Non-Extractable Residues (NERs): Over time, this compound can become strongly bound to soil components, particularly organic matter and clay, forming non-extractable residues (NERs). This process limits the amount of herbicide that can be recovered by conventional solvent extraction. Analyze samples as quickly as possible after incubation to minimize NER formation.
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Soil-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to extract the analyte completely. Experiment with increasing the solvent-to-soil ratio. A typical protocol might use 50g of soil extracted with a suitable solvent.
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pH of Extraction Medium: The pH can influence the state of both the analyte and the soil matrix. While this compound is non-ionic, soil pH can affect the surface charges of clays and organic matter, potentially influencing binding. Check if buffering the extraction solution is appropriate for your soil type.
Question 3: I am finding that this compound is showing much higher adsorption in my experiments than predicted by its Koc value. Why might this be happening?
Answer: While the soil organic carbon partition coefficient (Koc) is a useful parameter, other factors can lead to higher-than-expected adsorption.
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Clay Content and Type: In addition to organic carbon, clay minerals are major sites for herbicide adsorption. Soils with high clay content, especially certain types of reactive clays, can exhibit strong adsorption that isn't fully accounted for by the Koc value alone. The ratio of clay to organic carbon can be a useful parameter to predict adsorption.
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Cation Exchange Capacity (CEC): Soils with a high CEC have more negatively charged sites on clay and organic matter particles, which can influence the sorption of polar pesticides. Although this compound is an organophosphate, interactions can still occur.
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Aging/Contact Time: The longer a pesticide is in contact with soil, the more it can diffuse into micropores and tightly bind, a process known as "aging." This increases the adsorbed fraction and makes it less bioavailable. Ensure your equilibration times in batch studies are consistent and clearly reported.
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pH of the Soil Slurry: Soil pH affects the surface charge of soil colloids. In acidic soils, oxide surfaces may be positively charged, potentially increasing adsorption. Degradation rates have been shown to be lower in acidic soils (pH 6.01) compared to alkaline soils (pH 7.98), which may be linked to differences in bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general fate in the soil environment?
This compound is an organophosphate herbicide used as a pre-emergence and early post-emergence treatment to control annual grasses and sedges, particularly in rice crops. Once applied to the soil, its fate is governed by several processes including adsorption to soil particles, microbial and chemical degradation, and leaching. Adsorption to organic matter and clay is a key process that limits its mobility and bioavailability. The primary route for its dissipation from soil is through microbial degradation, which follows first-order kinetics.
Q2: What are the primary factors that influence the bioavailability of this compound in soil?
The bioavailability of this compound is controlled by a complex interplay of soil properties and environmental conditions.
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Soil Organic Matter (SOM): This is often the most critical factor. Higher SOM content is positively correlated with increased adsorption, which reduces the concentration of this compound in the soil solution, thereby lowering its immediate bioavailability for weed uptake or microbial degradation.
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Soil Texture (Clay Content): Soils with higher clay content tend to adsorb more this compound.
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Soil pH: The degradation of this compound is faster in alkaline soils compared to acidic soils, suggesting higher bioavailability under alkaline conditions.
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Temperature and Moisture: Higher temperatures and optimal soil moisture levels accelerate microbial activity, leading to faster degradation and thus affecting its persistence.
Q3: How can the formulation of this compound be modified to enhance its efficacy?
Formulation can significantly impact the performance and bioavailability of this compound.
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Emulsifiable Concentrates (EC) vs. Granules (GR): Studies have shown that EC formulations can provide greater bioefficacy compared to granular formulations. One study found that this compound 30% EC applied at 450 g/ha resulted in the highest rice grain yield.
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Use of Adjuvants/Emulsifiers: Incorporating emulsifiers into granular (GR) formulations has been shown to improve weed control efficacy significantly. Adjuvants such as organosilicones can be added to oil-based formulations to lower the surface tension of spray droplets, leading to better leaf coverage and penetration.
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Controlled-Release Formulations: While not explicitly detailed for this compound in the provided context, techniques like nanoencapsulation or polymer coatings are modern strategies used to control the release rate of active ingredients, which can optimize their concentration in the target zone over time.
Q4: What are the typical degradation kinetics and half-life of this compound in soil?
This compound degradation in soil generally follows pseudo-first-order kinetics. Its half-life (DT50) is highly variable and depends on the specific soil type, organic matter content, pH, and climate.
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Reported half-life values range from as short as 3-5 days in Alfisol and Inceptisol soils to 13-16 days under subtropical field conditions.
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Other studies have reported half-lives between 11 and 22 days depending on organic matter and pH, and in some cases, persistence can be much longer, with half-lives of 37 to 77 days being cited. This wide range underscores the importance of conducting site-specific degradation studies.
Quantitative Data Summary
Table 1: Effect of Soil Properties and Conditions on this compound Half-Life (DT₅₀)
| Soil Type / Condition | Organic Matter (%) | pH | Half-Life (Days) | Source(s) |
| Alfisol | High | - | 3.17 - 3.67 | |
| Inceptisol | Low | - | 3.91 - 4.55 | |
| Field Soil (Subtropical) | - | - | 13 - 15.5 | |
| Soil A | 3.35 | - | 11 | |
| Soil B | 0.55 | - | 15 | |
| Acidic Soil | - | 6.01 | 22 | |
| Alkaline Soil | - | 7.98 | 15 |
Table 2: Adsorption Coefficients of this compound in Different Soil Types
| Soil Type | Soil Sorption Coefficient (K) | Organic Carbon Coefficient (Koc) | Order of Adsorption | Source(s) |
| Vertisol | 11.73 | 771.71 | Highest | |
| Oxisol | 9.41 | 1191.14 | High | |
| Alfisol | 5.43 | 1086.00 | Medium | |
| Inceptisol | 3.35 | 1288.46 | Lowest | |
| Note: The order of adsorption is based on the soil sorption coefficient (K), which directly measures partitioning between soil and water. Koc normalizes for organic carbon but other factors like clay content also influence adsorption. |
Table 3: Effect of Temperature on this compound Degradation Rate
| Temperature (°C) | Degradation Rate (%) | Source(s) |
| 20 | 10.4 | |
| 30 | 26.7 | |
| 40 | 37.6 |
Experimental Protocols
Protocol 1: Soil Adsorption/Desorption Study (Batch Equilibrium Method)
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Soil Preparation: Air-dry the soil sample, gently crush it, and pass it through a 2-mm sieve to ensure uniformity. Characterize the soil for properties like pH, organic carbon content, and texture.
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of aqueous working solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) in 0.01 M CaCl₂ solution. The CaCl₂ solution helps maintain a constant ionic strength and flocculates clay particles.
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Adsorption Phase:
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Place a known mass of soil (e.g., 10 g) into a series of centrifuge tubes.
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Add a known volume (e.g., 10 mL) of each this compound working solution to the tubes. Include a control with no soil to check for adsorption to the tube walls.
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Shake the tubes on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
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Centrifuge the tubes at high speed (e.g., 4000 rpm for 15 minutes) to separate the solid and liquid phases.
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Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC.
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Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (K) can then be calculated.
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Desorption Phase:
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After removing the supernatant, add an equivalent volume of fresh 0.01 M CaCl₂ solution to the soil pellet.
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Resuspend the pellet and shake again for the same equilibration time.
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Centrifuge and analyze the supernatant for the amount of this compound desorbed.
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Protocol 2: this compound Extraction and Analysis from Soil via HPLC
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Sample Preparation: Take a representative soil sample (e.g., 50 g) from the experiment.
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Extraction:
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Add a sufficient volume of a suitable extraction solvent, such as acetone or an acetone/water mixture, to the soil sample in a flask.
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Shake vigorously for 1-2 hours on a mechanical shaker.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process two more times with fresh solvent.
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Combine the filtrates.
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Cleanup (if necessary):
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Reduce the volume of the combined extract using a rotary evaporator.
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Perform a liquid-liquid partition with a solvent like dichloromethane or hexane to remove interfering compounds.
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The organic layer containing this compound can be further cleaned by passing it through a small column packed with silica gel or Florisil.
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Quantification:
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Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).
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Inject an aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or DAD). A common setup is a C18 reverse-phase column.
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Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from certified standards. The limit of quantification for this method can be around 0.01 µg/g.
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Visualizations
Caption: Factors influencing the bioavailability of this compound in soil.
Caption: Workflow for evaluating an enhanced this compound formulation.
Caption: Conceptual pathway of this compound partitioning and degradation in soil.
References
Technical Support Center: Detection of Anilofos and Its Metabolites
Welcome to the technical support center for the analytical detection of Anilofos and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
This compound is an organophosphate herbicide used to control annual grass weeds and sedges, particularly in rice cultivation.[1][2] Its chemical name is S-4-chloro-N-isopropylcarbaniloylmethyl O, O-dimethyl phosphorodithioate.[1][2] The primary degradation pathway for this compound in the environment, particularly in soil and water, is hydrolysis. This process involves the cleavage of the ester or amide bonds in the this compound molecule. The main metabolites resulting from hydrolysis are:
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O,O-dimethyl phosphorodithioic acid: Formed by the cleavage of the S-C bond.
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2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: Resulting from the cleavage of the P-S bond.
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4-chloro-N-isopropylaniline: A further breakdown product.
Understanding the chemical structures of these metabolites is crucial for developing appropriate analytical methods and troubleshooting potential detection issues.
Q2: What are the main challenges in detecting this compound and its metabolites?
The detection of this compound and its metabolites presents several analytical challenges:
-
Matrix Effects: Complex matrices such as soil, water, and biological tissues can contain interfering compounds that either suppress or enhance the analyte signal in techniques like LC-MS/MS and GC-MS. This can lead to inaccurate quantification.
-
Metabolite Polarity: The metabolites of this compound, particularly the phosphorodithioic acid moiety, are more polar than the parent compound. This difference in polarity can make simultaneous extraction and chromatographic separation challenging.
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent compound, requiring highly sensitive analytical methods for their detection and quantification.
-
Analyte Stability: Organophosphate compounds and their metabolites can be susceptible to degradation during sample storage and preparation. Factors such as pH and temperature can influence their stability.
-
Lack of Commercial Standards: The availability of certified reference standards for all this compound metabolites can be limited, making accurate identification and quantification difficult.
Q3: Which analytical techniques are most suitable for the detection of this compound and its metabolites?
Several analytical techniques can be employed for the detection of this compound and its metabolites:
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is suitable for the quantification of the parent this compound compound, particularly in formulation analysis and residue studies in soil and plant materials.[3]
-
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Flame Photometric Detection (FPD): GC-based methods are well-suited for the analysis of volatile and semi-volatile organophosphate pesticides. However, derivatization may be necessary for the more polar metabolites to improve their volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of a wide range of pesticide residues, including this compound and its metabolites, in complex matrices like rice. It often does not require derivatization for polar metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: These techniques provide excellent separation and identification capabilities. GC-MS is often used for the confirmation of pesticide residues and the identification of unknown metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing Peaks in LC-MS/MS Analysis
Possible Causes:
-
Secondary Interactions: Polar metabolites can interact with active sites on the column packing material or instrument components, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their retention and peak shape.
-
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Add a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to ensure consistent ionization of the analytes.
-
Experiment with different mobile phase compositions to improve peak shape.
-
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure between sample batches to remove contaminants.
-
Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
-
Select a Different Column: Consider using a column with a different stationary phase that is less prone to secondary interactions with polar analytes.
Issue 2: Low Analyte Recovery during Sample Preparation (QuEChERS)
Possible Causes:
-
Inappropriate Sorbent Selection: The choice of sorbent in the dispersive solid-phase extraction (d-SPE) cleanup step is critical and can affect the recovery of different analytes.
-
pH of Extraction: The pH during the extraction and cleanup steps can influence the stability and partitioning of the analytes.
-
Phase Separation Issues: Incomplete phase separation between the aqueous and organic layers can lead to loss of analytes.
Troubleshooting Steps:
-
Optimize d-SPE Sorbents:
-
For this compound and its less polar metabolites, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective for removing fatty acids and other nonpolar interferences.
-
For more polar metabolites, minimize the amount of graphitized carbon black (GCB) as it can adsorb planar molecules.
-
-
Adjust pH: Buffering the sample with acetate or citrate buffers during extraction can improve the recovery of pH-sensitive compounds.
-
Enhance Phase Separation: Adding a higher amount of anhydrous magnesium sulfate and sodium chloride can improve the separation of the acetonitrile and water layers.
-
Temperature Control: Performing the extraction and centrifugation steps at low temperatures can improve the recovery of volatile compounds and enhance phase separation.
Issue 3: Inconsistent Results and Poor Reproducibility in GC-MS Analysis
Possible Causes:
-
Inlet Activity: Active sites in the GC inlet liner can cause degradation of thermally labile compounds like some organophosphates.
-
Incomplete Derivatization: If derivatization is used for polar metabolites, incomplete or inconsistent reactions will lead to poor reproducibility.
-
Matrix Effects in the Ion Source: Buildup of matrix components in the ion source can lead to signal suppression or enhancement.
Troubleshooting Steps:
-
Inlet Maintenance:
-
Regularly replace the inlet liner and septum.
-
Use a deactivated liner to minimize analyte degradation.
-
-
Optimize Derivatization:
-
Carefully optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
Use an internal standard that undergoes derivatization similarly to the analytes to correct for reaction inconsistencies.
-
-
Ion Source Cleaning: Regularly clean the GC-MS ion source to remove matrix buildup.
-
Use of Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been through the entire sample preparation procedure to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound. Data for specific metabolites is limited in the literature, and the values for this compound can be used as a starting point for method development.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| RP-HPLC | Soil | 0.007 µg/g | - | |
| RP-HPLC | Rice Straw | 0.01 µg/g | - | |
| RP-HPLC | Rice Grain | 0.008 µg/g | - | |
| RP-HPLC | Rice Husk | 0.01 µg/g | - | |
| LC-MS/MS | Rice | - | 0.025 µg/g |
Table 2: Recovery of this compound using QuEChERS-based Methods
| Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |
| Rice | 10 µg/kg | 70-120% | LC-MS/MS | |
| Rice | 100 µg/kg | 70-120% | LC-MS/MS | |
| Rice | 0.025, 0.08, 0.250 µg/g | 71-119% | LC-MS/MS |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Rice
This protocol is a general guideline based on established methods for multi-residue pesticide analysis in rice.
1. Sample Preparation (Modified QuEChERS)
-
Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be optimized by infusing individual standards.
Visualizations
Caption: Proposed degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Anilofos and Butachlor in Rice Cultivation
For Researchers, Scientists, and Agricultural Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Anilofos and Butachlor, two widely used pre-emergence herbicides in rice cultivation. The information presented is collated from various scientific studies to aid in informed decision-making for weed management strategies in rice production.
Executive Summary
This compound and Butachlor are both chloroacetanilide herbicides effective against annual grasses and certain broadleaf weeds in rice. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for weed seedling development. While both herbicides provide good weed control, their efficacy can vary depending on the weed spectrum, application rate, timing, and environmental conditions. Generally, studies indicate that both herbicides can significantly reduce weed competition and improve rice yield compared to unweeded control plots. In some instances, tank-mixing or sequential application with other herbicides has been shown to broaden the spectrum of weed control. Phytotoxicity to rice can occur with both herbicides, particularly at higher doses or on sensitive rice varieties, though often the crop recovers.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies comparing the performance of this compound and Butachlor.
Table 1: Comparative Weed Control Efficacy
| Herbicide | Application Rate (kg a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) | Weed Control Efficiency (%) | Key Weeds Controlled |
| This compound | 0.3 - 0.6 | Varies by study | Up to 85% | 70-90% | Echinochloa crus-galli, Echinochloa colona, Cyperus difformis, Cyperus iria |
| Butachlor | 1.0 - 1.5 | Varies by study | Up to 80% | 65-85% | Primarily grassy weeds such as Echinochloa spp.[1][2] |
Note: Efficacy can be influenced by weed species, soil type, and environmental conditions.
Table 2: Impact on Rice Yield and its Components
| Herbicide | Application Rate (kg a.i./ha) | Grain Yield (t/ha) | Increase in Yield over Weedy Check (%) | Effect on Tillers/m² | Effect on Grains/panicle |
| This compound | 0.3 - 0.6 | 3.5 - 5.5 | 30 - 50% | Generally positive | Generally positive |
| Butachlor | 1.0 - 1.5 | 3.2 - 5.2 | 25 - 45%[3] | Generally positive[4] | Generally positive |
Note: Yield data is highly dependent on the specific rice variety, agronomic practices, and the level of weed infestation.
Table 3: Phytotoxicity Profile
| Herbicide | Rice Variety | Application Rate (kg a.i./ha) | Phytotoxicity Symptoms | Recovery |
| This compound | General | Recommended doses | Generally low to none | Yes |
| Butachlor | General | Recommended doses | Generally low to none[5] | Yes |
| Sensitive Varieties | Higher than recommended doses | Stunting, yellowing | May be delayed |
Note: Phytotoxicity can be influenced by rice cultivar, with some studies indicating that Japonica varieties may show more tolerance than Indica or Indica/Japonica hybrids to certain herbicides. It is crucial to consult local recommendations for specific rice varieties.
Experimental Protocols
The data presented in this guide is based on field experiments typically conducted using the following methodology.
Generalized Protocol for Herbicide Efficacy Trial in Rice
-
Experimental Design: The most common design is the Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Plot sizes typically range from 10 to 25 m².
-
Crop Establishment: Rice seedlings (e.g., 'IR-64', 'Mahsuri') are transplanted at a specified spacing (e.g., 20 cm x 15 cm).
-
Treatments:
-
This compound at various application rates.
-
Butachlor at various application rates.
-
Weed-free check (manual weeding).
-
Weedy check (no weed control).
-
-
Herbicide Application: Herbicides are typically applied as a pre-emergence spray 3-8 days after transplanting (DAT) using a knapsack sprayer. The volume of water for spraying is usually around 500 L/ha.
-
Data Collection:
-
Weed Data: Weed density and dry matter are recorded at specific intervals (e.g., 30, 60, and 90 DAT) using a quadrat (e.g., 0.25 m²).
-
Crop Data:
-
Phytotoxicity is visually assessed on a scale (e.g., 0-10, where 0 is no injury and 10 is complete kill) at regular intervals after herbicide application.
-
Yield components such as the number of effective tillers per square meter, number of grains per panicle, and 1000-grain weight are recorded at harvest.
-
Grain yield is recorded from the net plot area and adjusted to a standard moisture content (e.g., 14%).
-
-
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Visualizations
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound and Butachlor belong to the chloroacetanilide class of herbicides (HRAC/WSSA Group 15/K3). Their primary mode of action is the inhibition of VLCFA elongases, a key enzyme complex in the biosynthesis of very-long-chain fatty acids. VLCFAs are essential components of plant cuticular waxes and other hydrophobic barriers. Inhibition of their synthesis disrupts the formation of these protective layers in emerging weed seedlings, leading to their death.
References
A Comparative Guide to the Validation of Analytical Methods for Anilofos Determination: A New UPLC-MS/MS Method vs. a Conventional HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of the herbicide Anilofos. This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs by presenting a comprehensive overview of the validation parameters, experimental protocols, and performance characteristics of each technique.
Introduction
This compound is an organophosphate herbicide widely used in agriculture. Accurate and reliable quantification of its residues in environmental and biological samples is crucial for ensuring food safety and monitoring environmental contamination. While traditional HPLC-UV methods have been commonly employed for this purpose, modern analytical techniques like UPLC-MS/MS offer significant advancements in terms of sensitivity, selectivity, and speed. This guide presents a side-by-side comparison of these two methods, highlighting the key differences in their analytical performance based on established validation parameters.
Data Presentation: A Comparative Analysis of Validation Parameters
The performance of any analytical method is assessed through a rigorous validation process. The following tables summarize the key validation parameters for the new UPLC-MS/MS method and the conventional HPLC-UV method for this compound determination.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Instrumentation | UPLC coupled to a Triple Quadrupole Mass Spectrometer | HPLC with a UV/Vis Detector |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) | Isocratic elution with acetonitrile and water (70:30, v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection | Multiple Reaction Monitoring (MRM) | UV at 254 nm |
| Retention Time | ~ 2.5 min | ~ 6.8 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.01 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 50 ng/mL |
Experimental Protocols
Detailed methodologies for both the new and conventional analytical methods are provided below to allow for replication and further evaluation.
New UPLC-MS/MS Method
1. Sample Preparation:
-
Extraction: A 5g homogenized sample is extracted with 10 mL of acetonitrile by shaking for 30 minutes.
-
Cleanup: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Final Solution: The eluate is evaporated to dryness and reconstituted in 1 mL of the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.
Conventional HPLC-UV Method
1. Sample Preparation:
-
Extraction: A 10g homogenized sample is extracted with 20 mL of a mixture of acetone and water (80:20, v/v) in an ultrasonic bath for 20 minutes.
-
Cleanup: The extract is filtered, and the acetone is evaporated. The aqueous phase is then subjected to liquid-liquid extraction with dichloromethane.
-
Final Solution: The organic layer is collected, evaporated, and the residue is dissolved in 2 mL of the mobile phase for HPLC-UV analysis.
2. HPLC-UV Conditions:
-
Column: Hypersil GOLD C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 254 nm.
Workflow Visualization
The following diagram illustrates the key stages involved in the validation of a new analytical method for this compound.
Caption: Workflow for the validation of a new analytical method for this compound determination.
Conclusion
The new UPLC-MS/MS method demonstrates superior performance compared to the conventional HPLC-UV method for the analysis of this compound. Key advantages of the UPLC-MS/MS method include significantly lower limits of detection and quantification, higher precision, and a much shorter analysis time. While the HPLC-UV method is still a viable option, the UPLC-MS/MS method is the recommended choice for applications requiring high sensitivity and throughput, such as trace residue analysis in complex matrices. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.
A Comparative Analysis of Anilofos and Other Organophosphate Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organophosphate herbicide anilofos with other alternatives, supported by experimental data. It is designed to assist researchers and professionals in understanding the performance, mechanism of action, and experimental evaluation of these compounds.
Introduction to this compound
This compound is an organophosphorus herbicide belonging to the chloroacetamide chemical class. It is primarily used for pre-emergence or early post-emergence control of annual grasses and sedges in transplanted rice.[1] Despite its organophosphate structure, its primary herbicidal mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, placing it in the HRAC Group K3 and WSSA Group 15.[1][2] This is distinct from many organophosphate insecticides that primarily act by inhibiting acetylcholinesterase (AChE).[3]
Mode of Action
Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
This compound disrupts the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). These VLCFAs are crucial components of various cellular structures in plants, including:
-
Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against pathogens.
-
Suberin: A key component of cell walls in specific tissues, providing structural support and acting as a barrier.
-
Sphingolipids: Essential components of cell membranes that are also involved in signal transduction.
By inhibiting VLCFA synthesis, this compound affects cell division and elongation in the meristematic tissues of susceptible weeds, leading to stunted growth, discoloration, and eventual death. The primary target of VLCFA-inhibiting herbicides is the elongase enzyme complex located in the endoplasmic reticulum.
Secondary Mode of Action: Acetylcholinesterase (AChE) Inhibition
While the primary herbicidal action of this compound is VLCFA inhibition, its organophosphate structure suggests a potential for acetylcholinesterase (AChE) inhibition. Organophosphate compounds are known to phosphorylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine. However, in the context of its herbicidal efficacy, this is considered a secondary or minor effect in plants. The neurotoxic effects associated with AChE inhibition are more pronounced in insects and mammals.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other herbicides used in rice cultivation, based on data from various field trials. It is important to note that these studies were conducted under different environmental conditions and experimental setups, which may influence the results.
Weed Control Efficacy
| Herbicide | Application Rate (kg a.i./ha) | Weed Species Controlled | Weed Control Efficiency (%) | Reference |
| This compound | 0.3 - 0.4 | Annual grasses, sedges, some broadleaf weeds | 75 - 85 | |
| Butachlor | 1.25 - 1.5 | Annual grasses, some broadleaf weeds | 70 - 80 | |
| Pretilachlor | 0.75 - 1.0 | Annual grasses, sedges | 80 - 90 | |
| Pendimethalin | 1.0 - 1.5 | Annual grasses, some broadleaf weeds | 70 - 85 |
Crop Yield
| Herbicide | Application Rate (kg a.i./ha) | Rice Yield (t/ha) | Reference |
| This compound | 0.4 | 5.52 | |
| Butachlor | 1.25 | 5.47 | |
| Pretilachlor | 1.0 | 5.74 | |
| Pendimethalin + 2,4-D | 1.0 + 0.5 | 4.5 | |
| Weed-free control | - | 5.68 | |
| Unweeded control | - | 3.05 |
Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in the comparison of herbicide efficacy.
Herbicide Efficacy and Crop Phytotoxicity Trial
This protocol outlines a standard method for evaluating the effectiveness of herbicides in controlling weeds and their safety to the crop in a field setting.
Objective: To assess the efficacy of different herbicides on weed control and their phytotoxic effects on the crop.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Typically 5m x 4m.
-
Treatments: Include different herbicides at various application rates, a weed-free control (manual weeding), and a weedy (unweeded) control.
Procedure:
-
Land Preparation: The experimental field is puddled and leveled.
-
Transplanting: Rice seedlings are transplanted at a uniform spacing.
-
Herbicide Application: Herbicides are applied at the specified rates and times (pre-emergence: 1-3 days after transplanting; early post-emergence: 7-10 days after transplanting). Application is typically done using a knapsack sprayer with a calibrated nozzle.
-
Data Collection:
-
Weed Density and Biomass: At periodic intervals (e.g., 30, 60, and 90 days after transplanting), weeds within a randomly placed quadrat (e.g., 0.5m x 0.5m) in each plot are counted and collected. The collected weeds are then oven-dried to determine their dry weight (biomass).
-
Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application using a 0-10 scale (0 = no injury, 10 = complete crop death).
-
Yield and Yield Components: At maturity, the crop from a net plot area is harvested to determine grain and straw yield. Yield components such as the number of tillers per hill, panicle length, and 1000-grain weight are also recorded.
-
Data Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Signaling Pathways Affected by VLCFA Inhibition
The inhibition of VLCFA synthesis can have cascading effects on various plant signaling pathways.
-
Lipid Signaling: VLCFAs are precursors to sphingolipids, which are not only structural components of membranes but also act as signaling molecules. Alterations in sphingolipid composition can impact programmed cell death, hormone signaling (e.g., abscisic acid), and plant defense responses.
-
Plant Defense and Stress Responses: The cuticle, which is rich in VLCFA derivatives, acts as a physical barrier against pathogens and environmental stresses. Disruption of cuticle formation can compromise the plant's defense mechanisms. Furthermore, cuticle-derived molecules can act as signals to activate defense responses.
-
Hormonal Regulation: There is evidence of crosstalk between VLCFA synthesis and plant hormone signaling pathways, including auxin and abscisic acid, which regulate various aspects of plant growth and development.
Conclusion
This compound, an organophosphate herbicide, primarily functions by inhibiting the synthesis of very-long-chain fatty acids, a mode of action distinct from the acetylcholinesterase inhibition typical of many organophosphate insecticides. Experimental data from various field trials indicate that this compound provides effective control of annual grasses and sedges in transplanted rice, with performance comparable to other commonly used herbicides such as butachlor and pretilachlor. However, its efficacy can be influenced by application timing, dosage, and environmental conditions. Further research focusing on direct, comprehensive comparative studies with a wider range of organophosphate and other classes of herbicides under varied agro-climatic conditions would provide a more complete understanding of its relative performance. Additionally, a deeper investigation into the specific downstream signaling cascades affected by VLCFA inhibition will be crucial for developing more targeted and sustainable weed management strategies.
References
Cross-Reactivity of Anilofos in Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the herbicide anilofos in a direct competitive enzyme-linked immunosorbent assay (dc-ELISA). While specific cross-reactivity data for a published this compound immunoassay is not available in the cited literature, this guide presents the performance of the assay, a detailed experimental protocol for its execution, and a comparative discussion on cross-reactivity with structurally similar organophosphate pesticides based on data from other relevant immunoassays.
Performance of the this compound dc-ELISA
A developed direct competitive ELISA (dc-ELISA) for this compound demonstrated high specificity, with the authors reporting no cross-reactivity with other related pesticides or structurally similar compounds.[1][2] The assay utilizes polyclonal antibodies raised against an this compound-bovine serum albumin conjugate.
Table 1: Performance Characteristics of the this compound dc-ELISA
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/L | [1][2] |
| Cross-Reactivity | No cross-reactivity observed with related pesticides or structurally similar compounds. | [1] |
Note: The specific compounds tested for cross-reactivity were not detailed in the original study.
Comparative Cross-Reactivity Data from Other Organophosphate Immunoassays
To provide context for the specificity of the this compound immunoassay, Table 2 summarizes cross-reactivity data from immunoassays developed for other organophosphate pesticides. This data highlights that the degree of cross-reactivity is highly dependent on the specific antibody and the structure of the competing pesticide. For instance, an ELISA developed for parathion showed high specificity, with no cross-reactivity with most other organophosphates, except for methyl-parathion and fenitrothion.
Table 2: Cross-Reactivity of Various Organophosphate Pesticides in Different Immunoassays
| Immunoassay for | Compound Tested | Cross-Reactivity (%) | Reference |
| Parathion | Methyl-parathion | High | |
| Parathion | Fenitrothion | High | |
| Isofenphos | Various organophosphates | Negligible | |
| Tolclofos-methyl | Various organophosphates | Negligible | |
| Azinphos-methyl | Azinphos-ethyl | Appreciable | |
| Chlorpyrifos | Chlorpyrifos-methyl | High | |
| Chlorpyrifos | Bromophos-ethyl | High |
Note: "High" and "Appreciable" indicate significant cross-reactivity as reported in the respective studies. "Negligible" indicates minimal to no cross-reactivity.
Experimental Protocols
Direct Competitive ELISA (dc-ELISA) for this compound
This protocol is adapted from the methodology described for the specific this compound immunoassay.
-
Antibody Coating: Purified polyclonal anti-anilofos antibodies are diluted in coating buffer (0.05 M carbonate buffer, pH 9.6) to a concentration of 0.5 µg per well. 100 µL of this solution is added to each well of a 96-well microtiter plate. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with PBST (phosphate-buffered saline with 0.05% Tween-20).
-
Blocking: To block non-specific binding sites, 200 µL of 1% gelatin in PBS is added to each well. The plate is incubated for 1 hour at 37°C.
-
Washing: The blocking solution is discarded, and the plate is washed four times with PBST.
-
Competitive Reaction: 50 µL of either the this compound standard solution or the sample extract is added to the wells, followed immediately by 50 µL of a hapten-horseradish peroxidase (HRP) conjugate (diluted 1:2000 in PBS). The plate is incubated for 30 minutes at room temperature on a shaker.
-
Washing: The contents of the wells are discarded, and the plate is washed five times with PBST.
-
Substrate Addition: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.
Cross-Reactivity Testing Protocol (General)
This is a generalized protocol for determining the cross-reactivity of an immunoassay.
-
Prepare Standard Curve: A standard curve for the target analyte (e.g., this compound) is generated using the optimized immunoassay protocol. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined.
-
Prepare Competitor Solutions: Solutions of structurally related compounds are prepared at various concentrations.
-
Perform Competitive Assay: The immunoassay is performed with the competitor solutions in place of the target analyte standard.
-
Determine Competitor IC50: The IC50 value for each of the tested compounds is determined from their respective inhibition curves.
-
Calculate Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Visualizing the Workflow
The following diagrams illustrate the direct competitive ELISA workflow and the logical relationship for assessing cross-reactivity.
Caption: Workflow of the direct competitive ELISA for this compound detection.
Caption: Logical relationship for calculating immunoassay cross-reactivity.
References
Degradation of Anilofos Across Diverse Soil Environments: A Comparative Analysis
A comprehensive review of scientific literature reveals significant variability in the degradation kinetics of the herbicide Anilofos across different soil types. This variability is primarily dictated by the unique physicochemical and biological properties of the soil. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative understanding of this compound persistence in the environment.
The degradation of this compound, an organophosphate herbicide widely used in rice cultivation, is a critical factor in determining its environmental fate and potential for carryover to subsequent crops. Studies have consistently shown that the rate of degradation, often expressed as a half-life (the time required for 50% of the initial concentration to dissipate), is not uniform but is instead intricately linked to soil characteristics.
Comparative Degradation Rates of this compound in Different Soil Orders
Research investigating the dissipation of this compound in various Indian soil types, including Alfisol, Inceptisol, Oxisol, and Vertisol, has demonstrated a clear hierarchy in its persistence. The degradation of this compound was found to follow first-order kinetics in these soils[1][2].
| Soil Type | Application Rate (g a.i./ha) | Half-life (days) | Reference |
| Alfisol | 450 | 3.17 | [1][2] |
| 900 | 3.67 | [1] | |
| Inceptisol | 450 | 3.91 | |
| 900 | 4.55 | ||
| Subtropical Soil | 400 | 13 | |
| 800 | 15.5 |
This compound persisted for a longer duration in Inceptisol compared to Alfisol. This difference is attributed to the lower organic carbon content in Inceptisol, which leads to weaker adsorption and consequently, greater availability of the herbicide for degradation. Conversely, in Alfisol, with its higher organic carbon content, the herbicide molecules are more strongly adsorbed to soil particles, making them less accessible for microbial or chemical breakdown. The order of adsorption of this compound was determined to be Vertisol > Oxisol > Alfisol > Inceptisol.
Factors Influencing this compound Degradation
The degradation of pesticides like this compound in soil is a complex process governed by a combination of abiotic and biotic factors.
Soil Properties:
-
Organic Matter: Soil organic carbon content is a primary factor influencing this compound persistence. Higher organic matter generally leads to increased adsorption, which can either enhance or inhibit degradation depending on the specific microbial communities and environmental conditions.
-
pH: The rate of this compound degradation is also influenced by soil pH. Studies have shown that the degradation rate is higher in alkaline soils compared to acidic soils. For instance, the half-life of this compound was 15 days in a soil with a pH of 7.98, while it was 22 days in a soil with a pH of 6.01.
-
Soil Type and Texture: As demonstrated in the comparative table, different soil orders exhibit varying capacities for this compound degradation, which is linked to their clay content, organic matter, and overall structure.
Environmental Conditions:
-
Temperature: Higher temperatures generally accelerate the rate of microbial metabolism and chemical reactions, leading to faster degradation of this compound.
-
Moisture Content: Soil moisture is crucial for microbial activity, a key driver of herbicide degradation. Optimal moisture levels enhance microbial populations and their enzymatic activity, thereby accelerating this compound breakdown.
Microbial Activity:
The primary mechanism for this compound degradation in soil is microbial metabolism. Soil microorganisms, including bacteria and fungi, utilize the herbicide as a source of carbon and other nutrients, breaking it down into less complex and often less toxic compounds. The composition and activity of the soil microbial community are, therefore, central to the rate of this compound dissipation.
Experimental Protocols
The study of this compound degradation in soil typically involves a series of well-defined experimental procedures.
1. Soil Sample Collection and Preparation: Representative soil samples are collected from the top layer (e.g., 0-15 cm depth) of the target field or region. The samples are then air-dried, sieved to remove large debris, and thoroughly mixed to ensure homogeneity. The physicochemical properties of the soil, such as pH, organic carbon content, and texture, are determined using standard laboratory methods.
2. Herbicide Application and Incubation: A known concentration of this compound, often dissolved in a suitable solvent, is applied to the soil samples. The treated soil is then incubated under controlled laboratory conditions that mimic the natural environment, with specific temperature and moisture levels being maintained throughout the experiment.
3. Residue Extraction and Analysis: At predetermined time intervals, subsamples of the treated soil are taken for residue analysis. The this compound residues are extracted from the soil using an appropriate organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique for pesticide residue analysis in soil.
The extracted samples are then cleaned up to remove interfering co-extractives before instrumental analysis. The concentration of this compound in the extracts is quantified using high-performance liquid chromatography (HPLC) with a suitable detector or gas chromatography-mass spectrometry (GC-MS).
4. Data Analysis: The degradation kinetics of this compound are determined by plotting the concentration of the herbicide remaining in the soil against time. The data is often fitted to a first-order kinetic model to calculate the degradation rate constant and the half-life (DT50) of the herbicide in the specific soil type.
Visualizing the Process
To better understand the workflow and the factors influencing this compound degradation, the following diagrams are provided.
Caption: Experimental workflow for studying this compound degradation in soil.
Caption: Key factors influencing the degradation rate of this compound in soil.
References
Performance of Anilofos Against Various Weed Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of Anilofos against a range of common weed species, particularly in rice cultivation. The information presented is collated from various experimental studies to aid researchers and scientists in evaluating its efficacy relative to other commercially available herbicides.
Overview of this compound
This compound is a pre-emergence and early post-emergence organophosphate herbicide primarily used for the control of annual grasses, sedges, and some broadleaf weeds in transplanted rice.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[2][3] This inhibition ultimately leads to the disruption of cell division in the meristematic tissues of emerging shoots and roots.[2][3]
Comparative Efficacy of this compound
The following tables summarize the performance of this compound in controlling various weed species compared to other commonly used herbicides. The data is derived from multiple field trials.
Performance Against Grassy Weeds
This compound demonstrates effective control of several problematic grassy weeds in rice, such as Echinochloa crus-galli (barnyard grass) and Echinochloa colona.
Table 1: Comparative Efficacy of this compound and Alternatives Against Grassy Weeds in Transplanted Rice
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Weed Control Efficiency (%) | Crop Yield (t/ha) | Reference |
| This compound | 400 | Echinochloa colona | 75-85 | 4.5 - 5.5 | |
| Butachlor | 1500 | Echinochloa colona | 70-80 | 4.2 - 5.2 | |
| Pretilachlor | 750 | Echinochloa crus-galli | 80-90 | 4.8 - 5.8 | |
| Cyhalofop-butyl | 80-90 | Echinochloa colona | 85-95 | 5.0 - 6.0 | |
| Pendimethalin | 750 | Echinochloa crus-galli | 70-80 | 4.0 - 5.0 |
Note: Weed control efficiency and crop yield can vary based on environmental conditions, weed density, and specific experimental protocols.
Performance Against Sedges and Broadleaf Weeds
This compound also provides control of common sedges like Cyperus iria and Fimbristylis miliacea, as well as certain broadleaf weeds. For broader-spectrum control, it is often used in combination with other herbicides.
Table 2: Comparative Efficacy of this compound and Alternatives Against Sedges and Broadleaf Weeds in Transplanted Rice
| Herbicide/Tank Mix | Application Rate (g a.i./ha) | Target Weed(s) | Weed Control Efficiency (%) | Crop Yield (t/ha) | Reference |
| This compound | 400 | Cyperus iria, Fimbristylis miliacea | 65-75 | 4.5 - 5.5 | |
| This compound + Ethoxysulfuron | 390 | Mixed flora (grasses, sedges, broadleaf) | 80-90 | 5.0 - 6.0 | |
| Butachlor | 1500 | Sedges and some broadleaf weeds | 60-70 | 4.2 - 5.2 | |
| Bispyribac-sodium | 20-25 | Broad-spectrum (grasses, sedges, broadleaf) | 85-95 | 5.5 - 6.5 | |
| 2,4-D | 500 | Broadleaf weeds | 80-90 | Varies based on grass/sedge pressure |
Note: The efficacy of herbicides against broadleaf weeds and sedges can be highly species-dependent.
Experimental Protocols
The data presented in this guide is based on standard bio-efficacy trials. A generalized experimental workflow is outlined below.
Experimental Design
Most cited studies utilize a Randomized Complete Block Design (RCBD) with three or more replications. This design helps to minimize the effects of field variability.
Plot Size and Management
Individual plot sizes typically range from 12 m² to 25 m². Standard agronomic practices for rice cultivation, including fertilizer application and water management, are followed as per regional recommendations.
Herbicide Application
Herbicides are generally applied using a knapsack sprayer with a specified water volume to ensure uniform coverage. Application timing is a critical factor and is often reported as Days After Transplanting (DAT). Pre-emergence herbicides like this compound are typically applied within 3-5 DAT, while post-emergence herbicides are applied later.
Data Collection
-
Weed Density and Biomass: Weed counts and dry weight are determined at various intervals after herbicide application (e.g., 30 and 60 DAT). This is typically done by placing quadrats (e.g., 0.25 m² or 0.5 m²) at random locations within each plot. The weeds within the quadrat are counted by species and then harvested, dried in an oven, and weighed to determine biomass.
-
Crop Phytotoxicity: Visual assessment of crop injury is often conducted at regular intervals after herbicide application, using a rating scale. Some studies have noted that this compound can cause temporary stunting and discoloration of rice plants, from which the crop typically recovers within a week.
-
Yield and Yield Components: At crop maturity, parameters such as the number of effective tillers, panicle length, number of grains per panicle, 1000-grain weight, and final grain yield are recorded from a designated net plot area to avoid edge effects.
Statistical Analysis
The collected data is typically subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, are often used to compare the performance of different herbicide treatments.
Visualizations
Mode of Action of this compound
This compound acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components for cell division and growth.
References
A Comparative Environmental Impact Assessment of Anilofos and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the organophosphate herbicide anilofos against three commonly used alternatives in rice cultivation: butachlor, pretilachlor (both chloroacetamides), and pendimethalin (a dinitroaniline). The assessment focuses on key environmental indicators, including toxicity to non-target organisms and persistence in soil. All quantitative data is supported by available experimental findings, and detailed methodologies for the key experiments are provided.
Executive Summary
This compound, an organophosphate herbicide, is widely used for pre- and early post-emergence weed control in rice paddies. While effective, its environmental footprint, particularly its impact on non-target aquatic organisms and its persistence in the soil, necessitates a comparative evaluation with alternative herbicides. This guide presents a data-driven comparison to aid in the informed selection of herbicides with a more favorable environmental profile.
Comparative Data on Environmental Impact
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies, and experimental conditions such as soil type, temperature, and test species may vary, which can influence the results.
Table 1: Acute Toxicity to Non-Target Aquatic Organisms
| Herbicide | Chemical Class | Fish (96h LC50) | Daphnia (48h EC50) | Algae (72-96h EC50) |
| This compound | Organophosphate | Moderately Toxic[1] | Moderately Toxic[1] | Data Not Available |
| Butachlor | Chloroacetamide | 0.298 - 1.25 mg/L[2][3] | 3.40 mg/L[4] | 2.31 mg/L |
| Pretilachlor | Chloroacetamide | Data Not Available | Data Not Available | Data Not Available |
| Pendimethalin | Dinitroaniline | 2.20 - 3.55 mg/L | 0.28 - 5.1 mg/L | 0.011 mg/L |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth, immobilization) in the test organisms.
Table 2: Soil Persistence
| Herbicide | Chemical Class | Soil Half-life (t½) in days |
| This compound | Organophosphate | 5 - 161.2 days |
| Butachlor | Chloroacetamide | 6.5 - 29.8 days |
| Pretilachlor | Chloroacetamide | 2.6 - 50 days |
| Pendimethalin | Dinitroaniline | 24.4 - 90 days |
Soil half-life is highly dependent on environmental factors such as soil type, temperature, moisture, and microbial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.
Acute Toxicity Testing for Aquatic Organisms
1. Fish, Acute Toxicity Test (based on OECD Guideline 203)
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish (at least seven per concentration) are exposed to a geometric series of at least five concentrations of the test substance in water. A control group is exposed to water without the test substance.
-
The exposure is maintained for 96 hours under controlled temperature and light conditions.
-
Mortality and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated statistically from the mortality data.
-
2. Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)
-
Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure:
-
Young daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.
-
At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.
-
Immobilization (the inability to swim after gentle agitation) is observed at 24 and 48 hours.
-
The EC50 value is calculated based on the number of immobilized daphnids at 48 hours.
-
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)
-
Objective: To determine the effect of a substance on the growth of a freshwater green alga.
-
Test Organism: A species of green algae such as Pseudokirchneriella subcapitata.
-
Procedure:
-
Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.
-
The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.
-
Algal growth is measured by cell counts or another biomass surrogate at 24, 48, and 72 hours.
-
The EC50 for growth inhibition is calculated by comparing the growth rate in the test cultures to that of the control.
-
Soil Persistence Testing
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
-
Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.
-
Procedure:
-
A known concentration of the test substance (often radiolabeled for easier tracking) is applied to fresh soil samples.
-
For aerobic testing, the soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air.
-
For anaerobic testing, the soil is flooded and purged with an inert gas to establish anaerobic conditions before incubation.
-
Soil samples are taken at various time intervals and analyzed for the parent compound and its transformation products.
-
The rate of degradation is used to calculate the half-life (DT50) of the substance in the soil.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for the different classes of herbicides discussed in this guide.
Caption: Mechanism of organophosphate toxicity.
Caption: Proposed mechanism of chloroacetamide genotoxicity.
Caption: Mechanism of dinitroaniline herbicidal action.
Conclusion
This comparative guide highlights the differences in the environmental impact of this compound and its alternatives. Based on the available data, pendimethalin shows high toxicity to algae, while butachlor demonstrates moderate toxicity across the tested aquatic organisms. The soil persistence of all these herbicides varies significantly depending on environmental conditions, with pendimethalin and this compound showing the potential for longer persistence under certain circumstances.
Researchers and professionals are encouraged to consider these comparative data and the underlying mechanisms of action when selecting herbicides, aiming to minimize adverse environmental effects. Further research providing direct comparative studies under standardized conditions would be invaluable for a more definitive assessment.
References
- 1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 2. Toxicity studies of butachlor to the freshwater fish Channa punctata (Bloch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of butachlor and atrazine to freshwater green alga Scenedesmus obliquus and cladoceran Daphnia carinata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different Anilofos Formulations
Anilofos is an organophosphate herbicide utilized for pre-emergence and early post-emergence control of annual grasses, sedges, and certain broad-leaved weeds, particularly in transplanted rice cultivation.[1][2] The effectiveness of a herbicide is significantly influenced by its formulation, which affects its handling, application, stability, and biological activity.[3] This guide provides a comparative analysis of the efficacy of various this compound formulations, supported by experimental data, to assist researchers and scientists in the development and evaluation of herbicide products. The most common formulations evaluated in the literature are Granules (GR) and Emulsifiable Concentrates (EC).[4][5]
Comparative Efficacy Data
The bio-efficacy of different this compound formulations has been assessed in multiple field studies, primarily focusing on weed control in transplanted rice. Key performance indicators include weed density, weed control efficiency, and the impact on crop yield and its attributing factors. The data consistently demonstrates that both the formulation type and the application rate are critical determinants of efficacy.
A study conducted during the kharif season of 2006 in Varanasi, India, compared Granular (GR) formulations with and without an emulsifier, and Emulsifiable Concentrate (EC) formulations at various active ingredient (a.i.) concentrations. The results indicated that the granular formulation with an emulsifier was particularly effective.
Table 1: Effect of Different this compound Formulations on Weed Density and Rice Yield
| Treatment (Formulation) | Application Rate (g a.i./ha) | Total Weed Density (No./m²) at 60 DAT | Grain Yield ( kg/ha ) | Straw Yield (q/ha) |
| This compound 30% GR with emulsifier | 300 | 5.71 | - | - |
| This compound 30% GR with emulsifier | 450 | 5.42 | 5761 (closely followed T3) | - |
| This compound 30% GR with emulsifier | 600 | 5.08 | 5761 | 70.45 |
| This compound 30% GR w/o emulsifier | 300 | 7.06 | 3552 | - |
| This compound 30% GR w/o emulsifier | 450 | 6.83 | 3814 | - |
| This compound 30% GR w/o emulsifier | 600 | 5.36 | 4300 | - |
| This compound 30% EC | 300 | 5.11 | 4196 | - |
| This compound 30% EC | 450 | 4.76 | 4416 | - |
| Weedy Check | - | 13.92 | 2800 | - |
| Weed Free | - | 0.00 | 4688 | - |
| (Data sourced from multiple studies for comprehensive comparison). |
From the data, the application of this compound 600 g/ha 30 GR with an emulsifier (T3) was most effective in minimizing the density of Echinochloa colona and total weed density. This treatment also resulted in the highest grain yield (5761 kg/ha ), which was significantly superior to other herbicidal treatments. Another study indicated that the this compound 30% EC formulation at 450 g/ha was highly effective against both grassy and broad-leaved weeds. In general, both GR and EC formulations of this compound increased grain yield by approximately 50% over the weedy check by reducing the weed population.
Experimental Protocols
To ensure the accurate evaluation and comparison of herbicide formulations, a standardized experimental protocol is essential. The methodologies cited in the reviewed literature commonly employ a Randomized Block Design (RBD) to minimize the effect of field variability.
Objective: To evaluate the bio-efficacy of different this compound formulations for weed control in transplanted rice.
1. Experimental Design:
-
Design: Randomized Block Design (RBD).
-
Replications: A minimum of three to four replications for each treatment.
-
Plot Size: Standardized plot sizes (e.g., 5m x 4m) with adequate spacing between plots to prevent cross-contamination.
2. Treatments:
-
Herbicide Formulations:
-
This compound 30% GR (Granules) with emulsifier.
-
This compound 30% GR without emulsifier.
-
This compound 30% EC (Emulsifiable Concentrate).
-
-
Application Rates: Multiple rates, typically 300, 450, and 600 g a.i./ha.
-
Control Groups:
-
Weedy Check (untreated).
-
Weed-Free Check (maintained by manual weeding).
-
3. Application:
-
Timing: Herbicides are typically applied as a pre-emergence or early post-emergence treatment, often between 3 to 8 days after transplanting (DAT) the rice seedlings.
-
Method:
-
Granules (GR): Mixed with a carrier like sand and broadcasted uniformly in standing water.
-
Emulsifiable Concentrate (EC): Mixed with water to form a spray solution and applied uniformly using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle).
-
-
Water Management: The field is typically drained before application and re-flooded within 24-48 hours after application.
4. Data Collection and Analysis:
-
Weed Data:
-
Weed density and dry weight are recorded at various intervals (e.g., 20, 40, 60, 80, 100 DAT and at harvest) using a quadrat (e.g., 0.25 m²).
-
Weed Control Efficiency (WCE) is calculated.
-
-
Crop Data:
-
Phytotoxicity symptoms (e.g., stunting, discoloration, necrosis) on rice plants are observed and rated visually at regular intervals after application.
-
Yield and yield-attributing parameters (plant height, number of tillers, panicle length, grains per panicle, 1000-grain weight, grain and straw yield) are recorded at harvest.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the observed differences between treatments.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different herbicide formulations.
Caption: Experimental workflow for evaluating different this compound formulations.
Phytotoxicity and Crop Safety
Initial phytotoxic effects on rice plants were observed with some this compound treatments. These symptoms included stunted growth, discoloration, and necrotic spots on the leaves, appearing around 11 days after treatment. However, the studies noted that the crop typically recovered from these effects within a week. Importantly, one study evaluating GR, water-in-oil emulsion (W/O), and EC formulations found no phytotoxic symptoms on the transplanted rice with any of the tested formulations. This suggests that while transient phytotoxicity can occur, it may not lead to a significant long-term impact on crop health or yield under normal conditions.
Conclusion
The formulation of this compound plays a crucial role in its herbicidal efficacy. Experimental data consistently show that:
-
Granular (GR) formulations with an emulsifier at higher application rates (e.g., 600 g a.i./ha) are highly effective in reducing weed density and maximizing rice grain yield.
-
Emulsifiable Concentrate (EC) formulations also demonstrate strong efficacy, particularly at rates of 300 and 450 g a.i./ha, significantly enhancing grain yield compared to untreated plots.
-
The presence of an emulsifier in granular formulations appears to enhance performance, leading to better weed control compared to formulations without an emulsifier at the same application rate.
While transient and mild phytotoxicity can be observed, the crop generally recovers quickly without a lasting impact on yield. The choice of formulation may depend on specific field conditions, available application equipment, and economic considerations. Further research could explore the impact of adjuvants and novel formulation technologies on enhancing the efficacy and safety of this compound.
References
Comparative Toxicity of Anilofos on Aquatic Organisms: A Guide for Researchers
An in-depth analysis of the ecotoxicological profile of the organophosphate herbicide Anilofos in comparison to other commonly used herbicides, Butachlor and Glyphosate. This guide provides key toxicity data, detailed experimental methodologies, and a mechanistic overview to inform environmental risk assessment and future research.
This compound, an organophosphate herbicide, is widely used for pre- and early post-emergence control of annual grasses and sedges in rice cultivation.[1] Its application, however, raises concerns about its potential impact on non-target aquatic organisms. This guide presents a comparative toxicological assessment of this compound against two other prevalent herbicides, Butachlor and Glyphosate, focusing on their effects on representative aquatic species: fish, invertebrates, and algae.
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound, Butachlor, and Glyphosate to key aquatic organisms. The data is presented to facilitate a direct comparison of the relative toxicity of these herbicides.
Table 1: Acute Toxicity to Aquatic Organisms
| Herbicide | Test Organism | Exposure Duration | Endpoint | Concentration (mg/L) | Source(s) |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | > 2.8 | [1] |
| Water Flea (Daphnia magna) | 48 hours | EC50 | > 56.0 | [1] | |
| Butachlor | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.52 | [2] |
| Water Flea (Daphnia magna) | 48 hours | EC50 | 3.0 | [3] | |
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 26.7 - 42.3 | |
| Water Flea (Daphnia magna) | 48 hours | EC50 | 1.4 - 7.2 (as glyphosate IPA) | ||
| Water Flea (Daphnia magna) | 48 hours | EC50 | 3.7 - 10.6 (as Roundup) |
*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. *EC50 (Effective Concentration 50): The concentration of a chemical that produces a specified effect in 50% of a test population.
Table 2: Chronic Toxicity to Aquatic Organisms
| Herbicide | Test Organism | Exposure Duration | Endpoint | Concentration (mg/L) | Source(s) |
| This compound | Data not available | - | NOEC | - | - |
| Butachlor | Data not available | - | NOEC | - | - |
| Glyphosate | Water Flea (Daphnia magna) | 21 days | NOEC | < 0.05 (as Roundup) | |
| Water Flea (Daphnia magna) | 21 days | NOEC | 1.40 |
*NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized ecotoxicological tests. The following are summaries of the key experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) guidelines.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A recommended species is the Rainbow Trout (Oncorhynchus mykiss).
-
Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a static or semi-static system.
-
Test Duration: 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50).
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Exposure Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static system.
-
Test Duration: 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.
-
Test Organism: A common test species is the green alga Pseudokirchneriella subcapitata.
-
Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light.
-
Test Duration: 72 hours.
-
Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
-
Data Analysis: The concentration that inhibits growth rate or yield by 50% (EC50) is determined.
Mechanistic Insights: Signaling Pathway
This compound, like other organophosphate pesticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in many organisms, including aquatic invertebrates and fish.
Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.
The inhibition of AChE by this compound leads to an accumulation of the neurotransmitter acetylcholine in the synapse. This results in continuous stimulation of nerve fibers, leading to paralysis and ultimately death in susceptible aquatic organisms.
References
Safety Operating Guide
Proper Disposal of Anilofos: A Guide for Laboratory Professionals
Anilofos is an organophosphate herbicide recognized as a neurotoxin, an irritant, and an environmental hazard, particularly toxic to aquatic life.[1][2] Due to its chemical properties and potential for harm, adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is in use. Proper handling is critical to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Lab Coat/Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection: If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator.
Handling and Storage Precautions:
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place. Some sources recommend storage at 0-6°C.
-
Store locked up and away from foodstuffs and incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be carried out in compliance with all applicable local, state, and federal regulations. Never pour this compound waste down the sink or into any drain, as this can contaminate waterways.
Step 1: Managing Empty Containers
-
Triple Rinse: Empty containers must be thoroughly rinsed. A standard triple-rinse procedure is recommended: fill the container one-quarter full with water, securely close the lid, shake, and then empty the contents (rinsate) into a designated collection vessel for later use or disposal. Repeat this process two more times.
-
Manage Rinsate: The rinse water should be collected and used as a diluent for a new pesticide batch or applied according to the product's intended use. Do not pour rinsate down any drain or on a site not listed on the product label.
-
Final Disposal: After triple-rinsing, puncture the container to prevent reuse and dispose of it in the trash or according to local regulations. Commercial containers may be eligible for recycling at a designated collection site.
Step 2: Disposing of Unused or Waste this compound
-
Characterize as Hazardous Waste: All unwanted, expired, or excess this compound is considered acutely hazardous waste.
-
Package and Label: Keep the chemical in a suitable, closed, and properly labeled container for disposal.
-
Contact a Professional Disposal Service: The primary method for disposal is through a licensed chemical destruction plant or a certified hazardous waste disposal service. These services may use methods such as controlled incineration with flue gas scrubbing.
-
Find a Local Authority: To find a certified disposal service, contact your state's Pesticide or Environmental Control Agency or the nearest EPA Regional Office for guidance.
Step 3: Accidental Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Prevent further leakage and stop the material from entering drains or water courses. Use an inert, non-combustible absorbent material like sand or earth to contain the spill.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the surface thoroughly to remove any residual contamination.
-
Dispose: The collected spill waste must be disposed of as hazardous waste through a licensed facility.
Quantitative Hazard and Environmental Data
The following table summarizes key quantitative data for this compound, highlighting its toxicity and environmental persistence.
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 472 mg/kg | |
| Acute Dermal Toxicity (LD50, Rabbit) | >2000 mg/kg | |
| Aquatic Toxicity (LC50, Trout, 96 hr) | 2.8 mg/L | |
| Solubility in Water | 9.4 mg/L | |
| Soil Half-Life | ~38 days (standard soil)5-25 days (flooded soil)64-161 days (in some studies) | |
| Vapor Pressure | 2.2 mPa |
Experimental Protocols
The available literature does not provide specific experimental protocols for the laboratory-scale disposal of this compound. Research studies have focused on its environmental fate, including degradation kinetics, soil sorption, and mobility. For instance, studies on the degradation of this compound in various soil types determined its half-life by analyzing soil samples over time using analytical chemistry techniques. Other research has explored bioremediation, demonstrating that certain cyanobacteria can mineralize this compound, suggesting potential future waste management strategies.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Operational Protocols for Handling Anilofos
Anilofos, an organophosphate anilide herbicide, requires stringent safety protocols in a laboratory setting due to its potential health hazards. This guide provides essential information on personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is a recognized irritant and neurotoxin.[1] It is imperative to use appropriate PPE to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, impervious clothing is recommended.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.
Quantitative Data for Glove Selection
The following table summarizes the chemical resistance of various glove materials to organophosphate insecticides, which can serve as a proxy for handling this compound. Note: This data is for dimethoate and malathion and should be used as a guideline; it is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Condition | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) | Recommendation |
| Barrier Laminate | General Use with Organophosphates | > 480 | Not Specified | Excellent |
| Butyl Rubber | General Use with Organophosphates | > 480 | Not Specified | Excellent |
| Nitrile Rubber | Dilute Organophosphates | > 480 | < 1 | Good for dilute solutions |
| Concentrated Organophosphates | ~180 (Degradation observed) | Not Specified | Fair (Use with caution, inspect for degradation) | |
| Polyvinylchloride (PVC) | Concentrated Organophosphates | > 480 | < 1 | Good |
| Neoprene | General Use with Organophosphates | > 60 | Not Specified | Fair (for short-duration tasks) |
Experimental Protocol: Handling and Preparation of this compound Standard Solution
This protocol outlines the steps for safely preparing a standard solution of this compound in a laboratory setting.
Materials:
-
This compound (analytical standard)
-
Acetone (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Pipettes and pipette tips
-
Appropriate PPE (as specified above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., Barrier Laminate or Nitrile Rubber).
-
-
Weighing this compound:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the desired amount of this compound standard onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound into a volumetric flask of the desired volume.
-
Add a small amount of acetone to the weighing paper to rinse any remaining powder into the flask.
-
Add acetone to the flask, filling it to approximately half of its total volume.
-
Swirl the flask gently to dissolve the this compound completely.
-
-
Dilution to Final Volume:
-
Once the this compound is fully dissolved, add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name (this compound), concentration, solvent (acetone), date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Operational and Disposal Plans
A systematic approach to the entire lifecycle of handling this compound, from acquisition to disposal, is crucial for laboratory safety.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including excess solutions, contaminated solvents, and disposable PPE, must be segregated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste bag or container.
-
Container Decontamination: Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate must be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound waste down the drain or in regular trash.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ansell AlphaTec® 02-100 laminated chemical-resistant gloves | Ansell USA [ansell.com]
- 3. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. glovesnstuff.com [glovesnstuff.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
